Gsk481
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
5-benzyl-N-[(3S)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-24-18-9-5-6-10-19(18)27-13-17(21(24)26)22-20(25)16-12-15(28-23-16)11-14-7-3-2-4-8-14/h2-10,12,17H,11,13H2,1H3,(H,22,25)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOUWGGQMADIBV-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OCC(C1=O)NC(=O)C3=NOC(=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2OC[C@@H](C1=O)NC(=O)C3=NOC(=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Gsk481 mechanism of action on RIPK1
An In-depth Technical Guide on the Core Mechanism of Action of GSK481 on RIPK1
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The document details its binding kinetics, impact on downstream signaling pathways, and the experimental protocols used for its characterization.
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death, including apoptosis and necroptosis[1][2]. RIPK1's dual function as both a kinase and a scaffold protein makes it a key mediator in response to stimuli such as tumor necrosis factor (TNF)[2][3]. Due to its central role in these pathways, RIPK1 has emerged as a promising therapeutic target for a range of inflammatory and neurodegenerative diseases[2][4].
This compound is a small molecule inhibitor belonging to the benzoxazepinone class, identified through DNA-encoded library screening[5][6][7][8]. It is characterized as a highly potent and selective inhibitor of RIPK1 kinase activity[9][10][11]. This guide will delve into the specific molecular interactions and cellular consequences of this compound's engagement with RIPK1.
Core Mechanism of Action
Binding Mode and Kinase Inhibition
This compound functions as a Type III inhibitor, binding to an allosteric pocket at the back of the ATP-binding site of the RIPK1 kinase domain[7]. This binding mode is distinct from traditional ATP-competitive (Type I) inhibitors. The interaction of this compound with this allosteric site induces a conformational change in RIPK1, locking it in an inactive state and preventing its kinase activity[4][7]. This inhibition is ATP-competitive in nature, as increasing ATP concentrations can reduce the potency of this compound[12].
A key marker of RIPK1 kinase activation is the autophosphorylation of serine 166 (S166)[5][6][13]. This compound potently inhibits this S166 phosphorylation event in human RIPK1, effectively blocking the downstream signaling cascades that depend on RIPK1's catalytic function[9][10][13].
Impact on Downstream Signaling Pathways
RIPK1 is a central node in the TNF signaling pathway, which can lead to cell survival, apoptosis, or necroptosis depending on the cellular context[14][15][16].
-
Necroptosis Inhibition: Necroptosis is a form of regulated necrotic cell death mediated by the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL)[3][17][18]. In this pathway, the kinase activity of RIPK1 is essential for the formation of the necrosome, a signaling complex with RIPK3[15][18]. By inhibiting RIPK1's kinase activity, this compound prevents the formation of the active necrosome, thereby blocking the necroptotic cell death pathway[10][13]. This protective effect has been demonstrated in various cellular models of TNF-induced necroptosis[9][12].
-
Modulation of Apoptosis: In certain contexts, particularly when caspases are active, RIPK1 can contribute to apoptosis (RIPK1-dependent apoptosis or RDA)[14][15]. When caspase-8 is inhibited, RIPK1's kinase activity drives necroptosis. However, when caspase-8 is active, it can cleave and inactivate RIPK1 and RIPK3, promoting apoptosis[15]. This compound's inhibition of RIPK1 kinase can shift the cellular outcome. For instance, in Jurkat cells treated with TNFα, this compound was shown to abrogate the upregulation of RIPK3, indicating its role in preventing the induction of necroptosis[10].
The following diagram illustrates the major signaling pathways mediated by RIPK1 and the point of intervention for this compound.
Caption: RIPK1 signaling pathways and this compound inhibition.
Quantitative Data on this compound Activity
The potency of this compound has been quantified across various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.
| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference |
| Biochemical | RIP1 Kinase | IC50 | 1.3 | [10][11] |
| Biochemical (FP) | RIPK1 | IC50 | 10 | [5][6] |
| Cellular | Human WT RIP1 (S166 Phosphorylation) | IC50 | 2.8 | [5][6][9][10] |
| Cellular | U937 Cells (TNF-induced necroptosis) | IC50 | 10 | [10][11][12] |
| Cellular | Mouse WT RIP1 (S166 Phosphorylation) | IC50 | > 10,000 | [10] |
| Cellular | Mouse RIP1 Mutants (S166 Phosphorylation) | IC50 | 12 - 110 | [10] |
Note: this compound exhibits significant species selectivity, being over 100-fold less potent against non-primate RIPK1 compared to human RIPK1.[13]
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of kinase inhibitors. The following sections describe the protocols for key experiments used to evaluate this compound's mechanism of action.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding and displacement of a fluorescently labeled tracer from the kinase's ATP-binding site, enabling the determination of inhibitor affinity (IC50) through Fluorescence Resonance Energy Transfer (FRET).
Materials:
-
Recombinant human RIPK1 enzyme
-
Europium (Eu)-labeled anti-tag antibody (e.g., anti-His)
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
This compound (or other test compounds)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[19]
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute to a 3X or 4X final assay concentration in Kinase Buffer.
-
Reagent Preparation:
-
Prepare a 2X or 3X solution of the RIPK1 enzyme and Eu-anti-tag antibody mixture in Kinase Buffer.
-
Prepare a 3X or 4X solution of the kinase tracer in Kinase Buffer.
-
-
Assay Assembly: In a 384-well plate, add the reagents in the following order:
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.[21][22]
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET. Measure emission at 665 nm (acceptor/tracer) and 615 nm (donor/antibody).[20][21]
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.
Cellular Necroptosis Assay
This assay quantifies the ability of an inhibitor to protect cells from necroptosis induced by specific stimuli.
Materials:
-
HT-29 or U937 cells
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Human TNF-α
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
This compound (or other test compounds)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom assay plates
Procedure:
-
Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
Necroptosis Induction: Add a cocktail of TNF-α, a Smac mimetic, and z-VAD-fmk to the wells to induce necroptosis. The Smac mimetic sensitizes cells to TNF-α, and z-VAD-fmk inhibits apoptosis, thereby forcing the cells down the necroptotic pathway.
-
Incubation: Incubate the plates for a specified period (e.g., 4.5 to 14 hours)[23].
-
Viability Measurement: Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to controls (untreated cells = 100% viability, induced cells with no inhibitor = 0% protection).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to determine the EC50 value.
-
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a biophysical method that assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
-
HEK293T cells (or other relevant cell line)
-
Cell culture medium
-
This compound (or other test compounds) and vehicle (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermocycler
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, anti-RIPK1 antibody, secondary antibody, ECL substrate)
Procedure:
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat cells with this compound or vehicle (DMSO) and incubate for 1 hour at 37°C to allow compound uptake[24].
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) in a thermocycler for 3 minutes, followed by cooling[25].
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarification: Separate the soluble protein fraction (supernatant) from the aggregated, denatured protein fraction (pellet) by centrifugation at high speed (e.g., 20,000 x g)[25].
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble protein.
-
Quantify the amount of soluble RIPK1 at each temperature point using Western blotting.
-
-
Data Analysis:
-
Generate a "melt curve" by plotting the amount of soluble RIPK1 against the temperature for both vehicle- and this compound-treated samples.
-
A shift in the melt curve to higher temperatures in the presence of this compound indicates thermal stabilization and confirms direct target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Selectivity and Off-Target Effects
This compound exhibits remarkable selectivity for RIPK1. When profiled against a large panel of over 450 kinases, it showed a high degree of specificity for RIPK1[9]. This monoselectivity is a key attribute, as off-target effects are a common concern with kinase inhibitors and can lead to unintended biological consequences and toxicity[26][27][28][29][30]. The Type III allosteric binding mode of this compound likely contributes to its high selectivity, as the targeted pocket is not conserved across the broader kinome[7]. While this compound itself is highly selective, it is crucial in drug development to assess any potential off-target activities that could arise, especially at higher concentrations[28].
Conclusion
This compound is a potent and highly selective allosteric inhibitor of RIPK1 kinase. Its mechanism of action involves binding to a unique pocket distinct from the ATP-binding site, which locks the kinase in an inactive conformation. This prevents the crucial autophosphorylation of S166, thereby blocking the downstream signaling cascade that leads to necroptotic cell death. The compound's efficacy has been demonstrated through a variety of robust biochemical and cellular assays. The detailed characterization of this compound's interaction with RIPK1 provides a solid foundation for its use as a chemical probe to study RIPK1 biology and for the development of therapeutics targeting inflammatory and degenerative diseases.
References
- 1. RIPK1 - Wikipedia [en.wikipedia.org]
- 2. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 4. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 7. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. axonmedchem.com [axonmedchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Gβγ-Src signaling pathway regulates TNF-induced necroptosis via control of necrosome translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. The death-inducing activity of RIPK1 is regulated by the pH environment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. icr.ac.uk [icr.ac.uk]
- 28. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
The Role of GSK481 in the Necroptosis Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Necroptosis is a form of regulated necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation and immunity. A key mediator of this pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1). GSK481 has emerged as a highly potent and selective inhibitor of RIPK1, offering a valuable tool for dissecting the necroptosis signaling cascade and presenting a promising therapeutic avenue for diseases driven by necroptotic cell death. This technical guide provides an in-depth overview of the role of this compound in the necroptosis signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development.
Introduction to Necroptosis
Necroptosis is a programmed form of necrosis, or inflammatory cell death, that is typically activated when apoptosis is inhibited.[1][2] Unlike apoptosis, which is an immunologically silent process, necroptosis results in the rupture of the plasma membrane and the release of cellular contents, leading to an inflammatory response.[3] The core signaling pathway of necroptosis involves a cascade of protein interactions and phosphorylation events, primarily mediated by RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2] Dysregulation of necroptosis has been implicated in a range of human diseases, including inflammatory conditions, neurodegenerative disorders, and cancer.[4][5]
This compound: A Potent and Selective RIPK1 Inhibitor
This compound is a small molecule inhibitor that targets the kinase activity of RIPK1.[6][7] It was identified through DNA-encoded library screening and has been characterized as a highly potent and specific inhibitor of human RIPK1.[8][9]
Mechanism of Action
This compound functions as a Type III kinase inhibitor, binding to an allosteric pocket on the RIPK1 kinase domain.[10] This binding stabilizes an inactive conformation of the kinase, thereby preventing its autophosphorylation and subsequent activation.[9][10] A key event in the initiation of necroptosis is the phosphorylation of RIPK1 at serine 166 (S166) in humans.[4][7] this compound directly inhibits this phosphorylation event, effectively blocking the downstream signaling cascade that leads to necroptotic cell death.[7][11]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Assay Type | Target | Species | IC50 / EC50 | Reference |
| Biochemical Kinase Assay | RIPK1 | Human | 1.3 nM | [7] |
| RIPK1 S166 Phosphorylation | Wild-Type RIPK1 | Human | 2.8 nM | [7][11] |
| Cellular Necroptosis Assay | - | Human (U937 cells) | 10 nM | [7][11][12] |
| Fluorescence Polarization (FP) Binding Assay | RIPK1 | Human | 29 nM (GSK'963, a related compound) | [13][14] |
| RIPK1 Kinase Activity (ADP-Glo) | RIPK1 | Human | 8 nM (GSK'963, a related compound) | [14] |
| Cellular Necroptosis Assay | - | Mouse (L929 cells) | >100-fold less potent than against human | [4][6] |
| RIPK1 S166 Phosphorylation | Wild-Type RIPK1 | Mouse | Ineffective | [12] |
| RIPK1 S166 Phosphorylation | Mutant RIPK1 | Mouse | 18-110 nM | [11] |
Table 1: Potency of this compound and related compounds in various assays.
| Kinase Panel Screen | Number of Kinases Tested | Concentration of this compound | Result | Reference |
| P33 Radiolabeled Assay | >450 | 1 µM | Complete specificity for RIPK1 | [12] |
| KINOMEscan | 456 | 10 µM (GSK3145095, a related compound) | No inhibition of any kinase other than RIPK1 | [10] |
Table 2: Kinase Selectivity Profile of this compound and a related compound.
The Necroptosis Signaling Pathway and the Role of this compound
The canonical necroptosis pathway is most commonly initiated by the binding of tumor necrosis factor-alpha (TNFα) to its receptor, TNFR1. In the absence of caspase-8 activity, a signaling complex known as the necrosome is formed.
Caption: The Necroptosis Signaling Pathway and the inhibitory action of this compound.
Pathway Description:
-
Initiation: TNFα binds to TNFR1, leading to the formation of Complex I at the plasma membrane. This complex includes TRADD, TRAF2, cIAP1/2, and unphosphorylated RIPK1.[15][16]
-
Checkpoint: In the presence of active Caspase-8, RIPK1 is cleaved, and the cell undergoes apoptosis.[15][16] When Caspase-8 is inhibited (e.g., by viral proteins or chemical inhibitors like zVAD-fmk), the pathway switches to necroptosis.
-
Necrosome Formation: Deubiquitinated RIPK1 dissociates from Complex I and forms a cytosolic complex with RIPK3, known as the necrosome. This involves the interaction of their respective RIP Homology Interaction Motifs (RHIMs).[1][9]
-
Kinase Activation: Within the necrosome, RIPK1 undergoes autophosphorylation at Serine 166, leading to its activation.[7] Activated RIPK1 then phosphorylates and activates RIPK3.[9]
-
MLKL Phosphorylation and Oligomerization: Activated RIPK3 phosphorylates the pseudokinase MLKL.[9][16] This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization.
-
Execution: The oligomerized, phosphorylated MLKL translocates to the plasma membrane, where it forms pores, leading to membrane disruption, release of cellular contents, and ultimately, necroptotic cell death.[16]
This compound's Point of Intervention: this compound directly inhibits the autophosphorylation and activation of RIPK1. By preventing the phosphorylation of RIPK1 at S166, this compound blocks the recruitment and activation of RIPK3, thereby halting the entire downstream necroptotic signaling cascade.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the role and efficacy of this compound in the necroptosis pathway.
RIPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay measures the ability of this compound to inhibit the enzymatic activity of purified RIPK1.[17]
Caption: Workflow for the ADP-Glo™ RIPK1 Kinase Inhibition Assay.
Materials:
-
Recombinant human RIPK1 enzyme (e.g., GST-tagged)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add this compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the RIPK1 enzyme to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 1 hour).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP generated into ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Necroptosis Assay (U937 or HT-29 cells)
This cell-based assay measures the ability of this compound to protect cells from TNFα-induced necroptosis.[12][17]
Materials:
-
Human monocytic U937 cells or human colon adenocarcinoma HT-29 cells
-
Cell culture medium (e.g., RPMI-1640 or McCoy's 5A with 10% FBS)
-
Human TNFα
-
SMAC mimetic (e.g., Birinapant or BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well clear-bottom tissue culture plates
Procedure:
-
Seed U937 or HT-29 cells into a 96-well plate and allow them to adhere (for HT-29) or stabilize overnight.
-
Pre-treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNFα, a SMAC mimetic, and z-VAD-fmk (TSZ).
-
Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.
-
Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Calculate the percent protection for each this compound concentration and determine the EC50 value.
Western Blot for Phosphorylated MLKL (pMLKL)
This assay detects the phosphorylation of MLKL, a key downstream event in the necroptosis pathway, and assesses the inhibitory effect of this compound.[8][18]
Materials:
-
Cells treated to induce necroptosis (as in 4.2) with and without this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLKL (e.g., pS358 for human), anti-total-MLKL, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pMLKL overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for total MLKL and the loading control to ensure equal protein loading.
Immunoprecipitation of RIPK1-containing Complexes
This protocol allows for the isolation of RIPK1 and its interacting partners (e.g., in Complex I or the necrosome) to study the effects of this compound on complex formation and post-translational modifications.[19][20]
Materials:
-
Cells treated to induce necroptosis with and without this compound
-
Lysis buffer (e.g., NP-40 based buffer with protease and phosphatase inhibitors)
-
Anti-RIPK1 antibody or antibody against a tagged version of RIPK1
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
Procedure:
-
Lyse the treated cells and pre-clear the lysate to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-RIPK1 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluates by Western blotting for RIPK1, p-RIPK1, RIPK3, and other proteins of interest.
Conclusion
This compound is a powerful and specific chemical probe for studying the role of RIPK1 in the necroptosis signaling pathway. Its ability to potently inhibit RIPK1 kinase activity provides a valuable tool for researchers investigating the molecular mechanisms of necroptosis and its involvement in various diseases. The detailed protocols and pathway diagrams provided in this technical guide are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential of targeting RIPK1-mediated necroptosis. As research in this field progresses, inhibitors like this compound will be instrumental in translating our understanding of necroptosis into novel therapeutic strategies for a range of inflammatory and degenerative diseases.
References
- 1. The Structure of the Necrosome RIPK1-RIPK3 core, a human hetero-amyloid signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. confluencediscovery.com [confluencediscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blocksandarrows.com [blocksandarrows.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Examining MLKL phosphorylation to detect necroptosis in murine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages. | Sigma-Aldrich [merckmillipore.com]
GSK481: A Potent and Selective Chemical Probe for Interrogating RIPK1 Kinase Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that govern inflammation, apoptosis, and a programmed form of necrosis known as necroptosis.[1][2][3] The kinase activity of RIPK1 is a key driver in these processes, making it a compelling therapeutic target for a range of inflammatory and neurodegenerative diseases.[2][4] To accurately dissect the biological functions of RIPK1, potent, selective, and well-characterized chemical probes are indispensable. GSK481 is a benzo[b][5][6]oxazepin-4-one that serves as a highly potent and specific inhibitor of RIPK1 kinase, enabling detailed investigation of its roles in cellular life and death decisions.[5][7][8]
This guide provides a comprehensive overview of this compound, including its mechanism of action, potency, selectivity, and detailed protocols for its application in key experimental assays.
Mechanism of Action and Biochemical Profile
This compound functions as a Type III, ATP-competitive inhibitor of RIPK1.[7][9] It binds to an allosteric pocket at the back of the ATP-binding site, a mechanism that contributes to its high degree of selectivity over other kinases.[7] This specific interaction prevents the autophosphorylation of RIPK1 at Serine 166, a critical step for its activation and the subsequent recruitment and phosphorylation of downstream effectors like RIPK3 and MLKL in the necroptotic pathway.[4][5]
Quantitative Data: Potency and Selectivity
This compound demonstrates high potency against human RIPK1 in both biochemical and cellular assays. A key characteristic of this compound is its species-specific activity, showing significantly higher potency for primate RIPK1 compared to non-primate orthologs.[10]
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/Cell Line | Species | IC50 (nM) | Reference |
| Biochemical Kinase Assay | RIPK1 | Human | 1.3 | [5][11] |
| Ser166 Autophosphorylation | Wild-Type RIPK1 | Human | 2.8 | [5] |
| Cellular Necroptosis Assay | U937 Cells | Human | 10 | [5][9] |
| Ser166 Autophosphorylation | Wild-Type RIPK1 | Mouse | Ineffective | [9] |
| Ser166 Autophosphorylation | Mutant RIPK1 | Mouse | 18 - 110 | [5] |
Table 2: Species Selectivity of this compound
| Species | Potency Comparison | Reference |
| Human | High Potency | [10] |
| Cynomolgus Monkey | Approximately equivalent to Human | [10] |
| Non-primate (e.g., Mouse, Rat) | >100-fold less potent than Human | [10] |
RIPK1 Signaling Pathway and this compound Inhibition
Upon stimulation by ligands such as Tumor Necrosis Factor alpha (TNFα), RIPK1 is recruited to the TNFR1 receptor complex (Complex I), where it is ubiquitinated.[3][4] This can lead to the activation of the NF-κB survival pathway. Alternatively, deubiquitination of RIPK1 can lead to the formation of cytosolic death-inducing complexes: Complex IIa (with FADD and Caspase-8) leading to apoptosis, or, if Caspase-8 is inhibited, the necrosome (Complex IIb, with RIPK3 and MLKL) leading to necroptosis.[2][4] this compound's inhibition of RIPK1 kinase activity specifically blocks the pathways leading to apoptosis and necroptosis that are dependent on this catalytic function.
Caption: RIPK1 signaling pathways and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound as a chemical probe.
This assay biochemically quantifies the activity of this compound by measuring the amount of ADP produced by the kinase reaction.[12]
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase substrate (e.g., myelin basic protein)
-
ATP
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well, white)
-
Plate reader with luminescence detection capability
Methodology:
-
Prepare Kinase Reaction: In each well of the assay plate, combine the RIPK1 enzyme, substrate, and kinase buffer.
-
Add Inhibitor: Add serial dilutions of this compound (typically in DMSO, with a final DMSO concentration ≤1%) to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP & Detect: Add Kinase Detection Reagent. This converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.
-
Read Luminescence: Measure the luminescent signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to controls. Plot the data and fit to a four-parameter dose-response curve to determine the IC50 value.
This cell-based assay measures the ability of this compound to protect cells from necroptosis induced by TNFα in the presence of a pan-caspase inhibitor.[5][13]
Materials:
-
U937 cells
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Human TNFα
-
Pan-caspase inhibitor (e.g., z-VAD-FMK or QVD-Oph)
-
This compound (serial dilutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom, white-walled plates
-
Plate reader with luminescence detection capability
Methodology:
-
Cell Plating: Seed U937 cells into the 96-well plates at an optimized density (e.g., 2 x 10^4 cells/well) and allow them to attach or acclimate.
-
Compound Pre-treatment: Add serial dilutions of this compound to the appropriate wells. Incubate for 30-60 minutes at 37°C.
-
Induce Necroptosis: Add a combination of TNFα (e.g., 100 ng/mL) and a caspase inhibitor like QVD-Oph (e.g., 25 µM) to the wells.[13] Include control wells (untreated cells, cells with TNFα/QVD-Oph only).
-
Incubation: Incubate the plates for 19-21 hours at 37°C in a CO2 incubator.[13]
-
Measure Viability: Remove plates from the incubator and allow them to equilibrate to room temperature. Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Read Luminescence: After a brief incubation to stabilize the signal, measure luminescence. The signal is proportional to the amount of ATP present, which indicates the number of viable cells.
-
Data Analysis: Normalize the data to controls and plot the percent cell viability against the this compound concentration. Determine the IC50 value from the dose-response curve.
Experimental and Logical Workflows
Visualizing workflows ensures a systematic approach to probe characterization and use.
The validation of a chemical probe like this compound follows a logical progression from biochemical characterization to cellular and in vivo validation.
Caption: A generalized workflow for the characterization of a chemical probe.
This diagram outlines the specific steps for executing the cell-based assay described in Protocol 2.
Caption: Experimental workflow for the U937 cellular necroptosis assay.
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective chemical probe for studying the kinase function of human RIPK1. Its primary limitations are its poor pharmacokinetic properties and its significantly lower potency against rodent RIPK1, which restricts its use in wild-type animal models.[4][9] Despite this, this compound has been an invaluable tool for in vitro and cell-based studies, confirming the therapeutic hypothesis of RIPK1 kinase inhibition. Furthermore, the benzo[b][5][6]oxazepin-4-one scaffold of this compound served as the foundation for the development of clinically investigated RIPK1 inhibitors, such as GSK2982772, highlighting the critical role of high-quality chemical probes in drug discovery.[4][8] Researchers using this compound should remain mindful of its species selectivity and employ it within the appropriate experimental contexts to generate robust and reliable data on the multifaceted roles of RIPK1.
References
- 1. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The death-inducing activity of RIPK1 is regulated by the pH environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Genetic inhibition of RIPK1 reduces cell death and improves functional outcome after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Selectivity and Potency: An In-depth Technical Guide to GSK481
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of GSK481, a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The information presented herein is intended to support research and development efforts by providing detailed data on its potency, selectivity, and the experimental methodologies used for its characterization.
Introduction
This compound is a small molecule inhibitor that targets the kinase activity of RIPK1, a critical regulator of inflammation and cell death pathways.[1][2] Identified through DNA-encoded library screening, this compound belongs to the benzo[b][1][3]oxazepin-4-one chemical series.[4] Its high potency and remarkable selectivity for RIPK1 make it a valuable tool for studying the physiological and pathological roles of RIPK1-mediated signaling. This document summarizes the key quantitative data, experimental protocols, and relevant signaling pathways associated with this compound.
Data Presentation
The potency and cellular activity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Biochemical Potency of this compound against RIPK1
| Target | Assay Format | IC₅₀ (nM) | Species | Reference(s) |
| RIPK1 | Biochemical Kinase Assay | 1.3 | Human | [5] |
| pS166 RIPK1 | Cellular Assay | 2.8 | Human | [5][6] |
| RIPK1 | Fluorescence Polarization (FP) | 10 | Human |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC₅₀ (nM) | Species | Reference(s) |
| U937 | Cellular Necroptosis Assay | 10 | Human | [5] |
| Jurkat | RIP3 Up-regulation | 300 (effective concentration) | Human | [5] |
Table 3: Selectivity Profile of this compound
This compound has been reported to exhibit exceptional selectivity for RIPK1. While the complete raw data from a full kinase panel screening is not publicly available in the provided search results, the primary literature states that this compound was profiled against a panel of over 450 kinases and demonstrated complete monokinase selectivity.[6] A related compound from the same chemical series, GSK'963, was tested against 339 kinases at a concentration of 10 µM and showed less than 50% inhibition for all other kinases tested, highlighting the selective nature of this chemical scaffold.
Signaling Pathways
This compound primarily targets the kinase activity of RIPK1, a key signaling node in the Tumor Necrosis Factor (TNF)-alpha induced necroptosis pathway. Upon TNF-α binding to its receptor (TNFR1), a signaling cascade is initiated that can lead to cell survival, apoptosis, or necroptosis. In the context of necroptosis, RIPK1 and RIPK3 form a complex called the necrosome, leading to the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), which executes necroptotic cell death. This compound inhibits the autophosphorylation of RIPK1 at Serine 166, a critical step for its kinase activation and the subsequent downstream signaling leading to necroptosis.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are synthesized from general procedures described in the provided search results for similar assays.
RIPK1 Biochemical Kinase Assay (ADP-Glo™ Format)
This assay measures the kinase activity of RIPK1 by quantifying the amount of ADP produced.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as substrate
-
Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP solution
-
This compound (or test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 50 nL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a 2X kinase/substrate solution by diluting RIPK1 enzyme and MBP substrate in Kinase Reaction Buffer.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution in Kinase Reaction Buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value using a dose-response curve.
Cellular Necroptosis Assay in U937 Cells
This assay measures the ability of this compound to protect U937 cells from TNF-α-induced necroptosis.
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Human TNF-α
-
SMAC mimetic (e.g., birinapant)
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
This compound (or test compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom white plates
Procedure:
-
Seed U937 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the diluted this compound or vehicle control for 1 hour.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM).
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader to determine cell viability.
-
Calculate the percent protection conferred by this compound relative to the vehicle-treated, necroptosis-induced control and determine the IC₅₀ value.
Western Blot for Phospho-RIPK1 (Ser166)
This method is used to detect the phosphorylation of RIPK1 at Serine 166 in response to a stimulus and its inhibition by this compound.
Materials:
-
HT-29 or other suitable cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against phospho-RIPK1 (Ser166)
-
Primary antibody against total RIPK1
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Plate cells and treat with this compound followed by a necroptosis-inducing stimulus (e.g., TNF-α, SMAC mimetic, and Z-VAD-FMK) for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RIPK1 (Ser166) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total RIPK1 and a loading control to normalize the data.
Mandatory Visualizations
Experimental Workflow for Potency and Selectivity Profiling
Conclusion
This compound is a highly potent and selective inhibitor of RIPK1 kinase. The data and protocols presented in this guide provide a foundational understanding of its biochemical and cellular activities. Its specificity makes it an excellent chemical probe to investigate the roles of RIPK1 in various biological processes and disease models. Further research and publication of comprehensive selectivity data will continue to refine the understanding of this important research tool.
References
- 1. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building Block-Centric Approach to DNA-Encoded Library Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
The Role of GSK481 in Target Validation for Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of GSK481, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), for target validation in cancer cell lines. This document outlines the critical role of RIPK1 in cancer signaling, presents methodologies for assessing target engagement and downstream effects, and offers a framework for interpreting data to validate RIPK1 as a therapeutic target in specific cancer contexts.
Introduction to RIPK1 in Cancer
Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that has emerged as a critical regulator of cellular stress responses, inflammation, and cell death pathways.[1] Its function is highly context-dependent, acting as a key signaling node that can either promote cell survival or induce cell death through apoptosis or necroptosis.[2][3]
In the context of cancer, RIPK1 has a dual role. Its scaffolding function can lead to the activation of the NF-κB pathway, promoting cell survival, proliferation, and inflammation, which can contribute to tumor progression.[2][4] Conversely, the kinase activity of RIPK1 is essential for the induction of necroptosis, a form of programmed necrosis that can eliminate apoptosis-resistant cancer cells.[5][6] This dual functionality makes RIPK1 a compelling, albeit complex, target for cancer therapy. The central hypothesis for targeting RIPK1 with an inhibitor like this compound is that in certain cancer cells dependent on the pro-survival NF-κB signaling mediated by RIPK1's scaffolding function, its inhibition will lead to cell death or sensitization to other therapies.
This compound is a highly potent and selective RIPK1 kinase inhibitor with a reported IC50 of 1.3 nM in biochemical assays and 10 nM in a U937 cellular assay.[7] It serves as a valuable tool compound for elucidating the role of RIPK1 kinase activity in cancer cell lines and for validating RIPK1 as a therapeutic target.
Signaling Pathways Involving RIPK1
The primary signaling pathway modulated by this compound is the TNFα-induced pathway, which can diverge to promote either cell survival or cell death. Understanding this pathway is crucial for designing and interpreting target validation studies.
TNFα-Induced RIPK1 Signaling
Upon binding of TNFα to its receptor, TNFR1, a membrane-bound signaling complex known as Complex I is formed. This complex includes TRADD, TRAF2, cIAPs, and RIPK1. Within Complex I, RIPK1 is polyubiquitinated, which serves as a scaffold to recruit and activate the IKK complex, leading to NF-κB activation and the transcription of pro-survival genes. When RIPK1's kinase activity is inhibited by this compound, the downstream signaling cascade is altered.
If caspase-8 is active, deubiquitinated RIPK1 can form a cytosolic complex (Complex IIa) with FADD and pro-caspase-8, leading to caspase-8 activation and apoptosis. If caspase-8 is inhibited or absent, RIPK1 can interact with RIPK3 via their RHIM domains to form the necrosome (Complex IIb).[2] This leads to the phosphorylation of MLKL by RIPK3, causing MLKL to oligomerize and translocate to the plasma membrane, ultimately resulting in necroptotic cell death.[6]
Experimental Protocols for Target Validation
Validating RIPK1 as a target in a specific cancer cell line using this compound involves a series of experiments to demonstrate target engagement, downstream pathway modulation, and a cellular phenotype.
Target Engagement: RIPK1 Phosphorylation Assay
Objective: To confirm that this compound inhibits the kinase activity of RIPK1 in cancer cells. This is typically measured by assessing the autophosphorylation of RIPK1 at Serine 166.
Methodology:
-
Cell Culture: Plate cancer cell lines of interest (e.g., U937, Jurkat, or other relevant lines) in 6-well plates and grow to 70-80% confluency.
-
Treatment: Pre-treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) for 1-2 hours.
-
Stimulation: Induce necroptosis by treating cells with a combination of TNFα (e.g., 20 ng/mL), a pan-caspase inhibitor (e.g., z-VAD-FMK, 20 µM), and a SMAC mimetic (e.g., LCL-161, 1 µM) for a specified time (e.g., 1-4 hours).
-
Lysis: Harvest cells and prepare protein lysates using a lysis buffer containing phosphatase and protease inhibitors.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phospho-RIPK1 (Ser166) and total RIPK1. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Analysis: Quantify band intensities to determine the concentration-dependent inhibition of RIPK1 phosphorylation by this compound.
Pathway Modulation: NF-κB Activity Assay
Objective: To assess the effect of RIPK1 inhibition on the pro-survival NF-κB pathway.
Methodology:
-
Cell Culture and Treatment: Culture cells and treat with this compound as described above.
-
Stimulation: Stimulate the NF-κB pathway with TNFα (e.g., 10 ng/mL) for a short duration (e.g., 15-30 minutes).
-
Western Blotting for IκBα Phosphorylation: Prepare cell lysates and perform Western blotting using antibodies against phospho-IκBα and total IκBα. A decrease in phospho-IκBα indicates inhibition of the NF-κB pathway.
-
Reporter Assay (Optional): For a more quantitative readout, use a cell line stably expressing an NF-κB-driven luciferase or fluorescent reporter. Measure reporter activity after treatment with this compound and stimulation with TNFα.
Phenotypic Assays: Cell Viability and Apoptosis/Necroptosis Assays
Objective: To determine the effect of RIPK1 inhibition on cancer cell viability and to distinguish between different modes of cell death.
Methodology:
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Plate cells in 96-well plates.
-
Treat with a dose range of this compound for 24, 48, and 72 hours.
-
Measure cell viability using a luminescence-based assay that quantifies ATP levels.
-
Calculate IC50 values to determine the potency of this compound in different cell lines.
-
-
Apoptosis vs. Necroptosis Assay (e.g., Annexin V/Propidium Iodide Staining):
-
Treat cells with this compound, with or without a necroptosis stimulus (TNFα + z-VAD-FMK).
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze by flow cytometry.
-
Annexin V positive, PI negative cells are undergoing apoptosis.
-
Annexin V positive, PI positive cells are in late apoptosis or necroptosis.
-
Annexin V negative, PI positive cells are primarily undergoing necroptosis.
-
-
Co-treatment with a pan-caspase inhibitor (z-VAD-FMK) can help to isolate the necroptotic phenotype.
-
Data Presentation and Interpretation
Quantitative data from target validation studies should be presented in a clear and structured format to allow for easy comparison across cell lines and experimental conditions.
In Vitro Activity of this compound and Related RIPK1 Inhibitors
While comprehensive data for this compound across a wide range of cancer cell lines is not publicly available, the following table summarizes known IC50 values for this compound and the related clinical candidate GSK3145095 to provide a reference for its potency.
| Compound | Assay | Cell Line | IC50 (nM) | Reference |
| This compound | RIPK1 Kinase Activity (biochemical) | - | 1.3 | [7] |
| This compound | Ser166 Phosphorylation (human RIPK1) | HEK293T (overexpression) | 2.8 | [7] |
| This compound | Necroptosis Inhibition | U937 | 10 | [7] |
| GSK3145095 | RIPK1 Kinase Activity (ADP-Glo) | - | 6.3 | [5] |
| GSK3145095 | Necroptosis Inhibition (LDH release) | Primary Human Neutrophils | 0.5 | [5] |
| GSK3145095 | Necroptosis Inhibition (Cell Viability) | Primary Human Neutrophils | 1.6 | [5] |
Representative Cell Viability Data for a RIPK1 Inhibitor (Necrostatin-1)
The following table provides illustrative data for Necrostatin-1, another well-characterized RIPK1 inhibitor, in various cancer cell lines. This data can serve as a guide for the expected range of activities when testing a RIPK1 inhibitor.
| Cell Line | Cancer Type | Assay | IC50 / EC50 (µM) | Reference |
| Jurkat | T-cell Leukemia | Necroptosis Inhibition | 0.49 | [8] |
| HT-29 | Colorectal Adenocarcinoma | Necroptosis Inhibition | > 10 | [8] |
| HT-29 | Antiproliferative Activity | > 50 | [8] | |
| Huh7 | Hepatocellular Carcinoma | Ferroptosis Inhibition (off-target) | - (reverses ferroptosis) | [9] |
| SK-HEP-1 | Hepatocellular Carcinoma | Ferroptosis Inhibition (off-target) | - (reverses ferroptosis) | [9] |
Interpretation: The data indicates that the primary effect of RIPK1 inhibition is often the prevention of necroptosis rather than direct antiproliferative activity in many cancer cell lines when used as a single agent. The therapeutic potential may lie in inducing necroptosis in apoptosis-resistant tumors or in combination with other agents.
Conclusion
This compound is a valuable pharmacological tool for the validation of RIPK1 as a therapeutic target in cancer. A systematic approach involving target engagement, pathway modulation, and phenotypic assays is essential to elucidate the specific role of RIPK1 in different cancer cell lines. The dual nature of RIPK1 signaling necessitates careful experimental design and data interpretation to determine whether its inhibition will be beneficial in a given cancer context. The methodologies and data presented in this guide provide a solid foundation for researchers to design and execute robust target validation studies for RIPK1 in oncology.
References
- 1. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-3145095 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of GSK481 in Apoptosis and Necroptosis: A Technical Guide for In-Vitro Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of GSK481, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), for use in in-vitro studies of apoptosis and necroptosis. This document outlines the core mechanisms of this compound, detailed experimental protocols for its application, and a summary of its quantitative effects on cellular signaling pathways.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the kinase activity of RIPK1, a critical regulator of cellular life and death decisions.[1][2] By inhibiting RIPK1, this compound can modulate the cellular response to various stimuli, pushing the cell towards either apoptosis or survival by blocking the necroptotic pathway. Its high potency and selectivity make it an invaluable tool for dissecting the intricate signaling cascades that govern programmed cell death.
Mechanism of Action
This compound functions as a competitive inhibitor of RIPK1 kinase activity.[3] In the complex signaling network initiated by stimuli such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 acts as a central node. When caspases, particularly Caspase-8, are active, RIPK1 is cleaved, leading to apoptosis. However, when Caspase-8 is inhibited, RIPK1 can become phosphorylated and initiate a downstream signaling cascade involving RIPK3 and Mixed Lineage Kinase Domain-like protein (MLKL), culminating in necroptosis, a form of programmed necrosis.[4] this compound binds to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation of the necroptotic pathway.[2] This inhibition can redirect the cellular fate towards apoptosis when necroptosis is blocked.[2][5]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the reported inhibitory concentrations (IC50) of this compound in various in-vitro systems, providing a reference for experimental design.
| Target | Assay Type | Species | IC50 (nM) | Reference |
| RIPK1 Kinase | Biochemical Assay | Human | 1.3 | [2] |
| RIPK1 S166 Phosphorylation | Cellular Assay (HEK293T) | Human | 2.8 | [2] |
| Necroptosis Inhibition | Cellular Assay (U937 cells) | Human | 10 | [2] |
| Necroptosis Inhibition | Cellular Assay (L929 cells) | Mouse | 1300 | [6] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways of apoptosis and necroptosis and the role of this compound.
Experimental Protocols
This section provides detailed methodologies for key in-vitro experiments to study apoptosis and necroptosis using this compound.
Experimental Workflow: Induction and Analysis of Apoptosis vs. Necroptosis
Protocol 1: Induction of Apoptosis and Necroptosis in Jurkat Cells
This protocol outlines the induction of apoptosis and necroptosis in the Jurkat T-cell line.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Human TNFα (recombinant)
-
Cycloheximide (CHX)
-
z-VAD-fmk (pan-caspase inhibitor)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
6-well plates
Procedure:
-
Cell Seeding: Seed Jurkat cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate and incubate overnight.
-
This compound Pre-treatment (for necroptosis inhibition groups): Pre-treat cells with the desired concentration of this compound (e.g., 300 nM) for 2 hours.[2]
-
Induction of Apoptosis: Add TNFα (e.g., 100 ng/mL) and Cycloheximide (e.g., 10 µg/mL) to the designated wells.[7][8]
-
Induction of Necroptosis: Add TNFα (e.g., 100 ng/mL) and z-VAD-fmk (e.g., 20 µM) to the designated wells.[9]
-
Incubation: Incubate the cells for the desired time period (e.g., 6-24 hours).
-
Analysis: Proceed with cell viability assays and/or Western blot analysis.
Protocol 2: Cell Viability Assessment by LDH Release Assay
This assay quantifies necroptosis by measuring the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity.
Materials:
-
Treated cell culture supernatant
-
LDH cytotoxicity assay kit
-
96-well plate
-
Plate reader
Procedure:
-
Collect Supernatant: After the treatment period, carefully collect the cell culture supernatant from each well.
-
Perform LDH Assay: Follow the manufacturer's protocol for the LDH cytotoxicity assay kit. This typically involves transferring the supernatant to a new 96-well plate and adding the reaction mixture.
-
Measure Absorbance: Measure the absorbance at the recommended wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (fully lysed cells).
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol details the detection of key apoptosis and necroptosis markers by Western blotting.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RIPK1 (Ser166), anti-phospho-MLKL, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.[4]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.[4]
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound is a powerful and specific tool for the in-vitro investigation of apoptosis and necroptosis. By selectively inhibiting RIPK1 kinase activity, researchers can effectively dissect the molecular mechanisms that determine cell fate. The protocols and data presented in this guide provide a solid foundation for designing and executing experiments to explore the complex interplay between these two fundamental cellular processes. Consistent cell culture practices and careful optimization of reagent concentrations and incubation times are crucial for obtaining reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jpp.krakow.pl [jpp.krakow.pl]
- 9. researchgate.net [researchgate.net]
Preclinical Profile of GSK481: A Technical Guide for Drug Development Professionals
An In-depth Review of the Potent and Selective RIP1 Kinase Inhibitor
This technical guide provides a comprehensive overview of the preclinical research findings and data on GSK481, a highly potent and selective inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase. This compound has been instrumental in elucidating the role of RIP1 kinase in necroptosis and inflammation, serving as a critical tool for target validation in the development of novel therapeutics for inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of this compound's biochemical and cellular activity, experimental methodologies, and its place in the broader context of RIP1 kinase inhibition.
Core Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound, providing a clear comparison of its potency and selectivity.
Table 1: Biochemical Potency of this compound
| Target | Assay Format | Species | IC50 (nM) | Reference |
| RIP1 Kinase | ADP-Glo | Human | 1.3 | [1] |
| RIP1 Kinase (pSer166) | Cellular (HEK293T) | Human (Wild-Type) | 2.8 | [1][2] |
| RIP1 Kinase (pSer166) | Cellular (HEK293T) | Mouse (Mutants) | 18 - 110 | [1] |
Table 2: Cellular Potency of this compound
| Cell Line | Assay Type | Species | IC50 (nM) | Reference |
| U937 | Necroptosis Assay | Human | 10 | [1][3] |
Table 3: Kinase Selectivity of this compound
This compound has demonstrated exceptional selectivity for RIP1 kinase. When profiled against a panel of over 450 other kinases, this compound showed complete specificity for RIP1.[2][3] This high degree of selectivity minimizes the potential for off-target effects, making it a valuable tool for studying RIP1-specific biology.
Note: A detailed kinase selectivity panel with percentage inhibition values was not publicly available in the reviewed literature. The primary research article by Harris et al. (2016) would be the definitive source for this data.
Table 4: Pharmacokinetic Profile of this compound
This compound has been reported to have suboptimal pharmacokinetic properties, which has limited its utility in in vivo studies.[4][5] Consequently, it served as a starting point for the development of optimized compounds with improved pharmacokinetic profiles, such as GSK2982772.[4][5]
Note: Specific pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for this compound in preclinical species were not detailed in the publicly accessible literature. The original publication by Harris et al. (2016) is the likely source of this quantitative data.
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
RIP1 Kinase Inhibition Assay (ADP-Glo™)
The biochemical potency of this compound against RIP1 kinase was determined using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant human RIP1 kinase domain
-
This compound (or test compound)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
Add RIP1 kinase to the assay plate containing kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a predetermined period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for RIP1.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular Necroptosis Assay (U937 Cells)
The cellular potency of this compound was assessed by its ability to inhibit TNF-α-induced necroptosis in the human monocytic cell line, U937.
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (or test compound)
-
Human TNF-α
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
Protocol:
-
Seed U937 cells in 96-well plates at a density of approximately 5 x 10⁴ cells per well.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with the diluted this compound or vehicle control for 1 hour at 37°C.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 10 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM). The caspase inhibitor is included to block apoptosis and drive the cells towards necroptosis.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plates to room temperature.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition of cell death for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Mandatory Visualizations
TNF-α Induced Necroptosis Signaling Pathway and this compound Inhibition
Caption: TNF-α induced necroptosis pathway and the inhibitory action of this compound.
Experimental Workflow for Determining this compound Potency
Caption: Workflow for determining the biochemical and cellular potency of this compound.
References
Methodological & Application
Application Notes and Protocols for GSK481: A Potent Inhibitor of RIPK1 Ser166 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK481 is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of inflammation, apoptosis, and necroptosis.[1][2] This document provides detailed application notes and protocols for utilizing this compound to specifically inhibit the autophosphorylation of RIPK1 at serine 166 (Ser166), a key step in the activation of its kinase-dependent functions.[3][4] These guidelines will assist researchers in studying the downstream consequences of RIPK1 kinase inhibition in various cellular models.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a pivotal role in cellular signaling pathways initiated by death receptors such as the tumor necrosis factor receptor 1 (TNFR1).[5][6] RIPK1 can function as a scaffold in pro-survival signaling or, through its kinase activity, can trigger programmed cell death pathways, including apoptosis and necroptosis. The autophosphorylation of RIPK1 at Ser166 is a crucial event for its kinase activation and the subsequent induction of cell death and inflammation.[3][4][7]
This compound is a potent and specific small molecule inhibitor of RIPK1 kinase activity.[8] It has been shown to effectively block Ser166 phosphorylation, thereby preventing the execution of RIPK1-mediated necroptosis and inflammation.[1][2] This makes this compound a valuable tool for dissecting the roles of RIPK1 kinase activity in various physiological and pathological processes.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the RIPK1 kinase domain. By binding to the ATP-binding pocket, it prevents the transfer of a phosphate (B84403) group to its substrates, including the autophosphorylation site at Ser166. Inhibition of Ser166 phosphorylation prevents the conformational changes required for RIPK1 to interact with and phosphorylate its downstream targets, such as RIPK3 and MLKL, thereby blocking the necroptotic signaling cascade.
Below is a diagram illustrating the signaling pathway and the point of inhibition by this compound.
Caption: TNFα-induced RIPK1 signaling pathway and inhibition by this compound.
Quantitative Data
The inhibitory potency of this compound has been determined in various assays. The following table summarizes key quantitative data for easy comparison.
| Parameter | Species/Cell Line | Value | Reference |
| IC50 (RIP1 Kinase) | - | 1.3 nM | [2] |
| IC50 (inhibition of Ser166 phosphorylation) | Human (wild-type RIP1) | 2.8 nM | [1][2] |
| IC50 (cellular assay) | U937 cells | 10 nM | [2][9] |
| IC50 (inhibition of Ser166 phosphorylation) | Mouse (RIP1 mutants) | 18-110 nM | [2] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of RIPK1 Ser166 Phosphorylation in Cultured Cells
This protocol describes a general method for treating cultured cells with this compound and assessing the inhibition of RIPK1 Ser166 phosphorylation by Western blotting.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Cell culture medium appropriate for the cell line
-
Cell line known to express RIPK1 (e.g., HT-29, Jurkat, U937)
-
Inducer of necroptosis (e.g., TNF-α, SMAC mimetic, z-VAD-FMK)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-RIPK1 (Ser166) monoclonal antibody[10]
-
Mouse or rabbit anti-total RIPK1 antibody
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Workflow:
Caption: General workflow for assessing this compound-mediated inhibition of RIPK1 phosphorylation.
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
This compound Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C or -80°C.[8]
-
Pre-treatment with this compound:
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a DMSO vehicle control.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle.
-
Pre-incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
-
-
Induction of Necroptosis:
-
Prepare a solution of the necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic, and z-VAD-FMK) in cell culture medium.
-
Add the inducing agents to the cells, maintaining the respective this compound or vehicle concentrations.
-
Incubate for the desired time period (e.g., 4-8 hours). This should be optimized for the specific cell line and inducers used.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blot Analysis:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RIPK1 (Ser166) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the signal using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total RIPK1 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Protocol 2: Immunoprecipitation of RIPK1 to Assess Ser166 Phosphorylation
For a more sensitive and specific detection of Ser166 phosphorylation, immunoprecipitation of RIPK1 can be performed prior to Western blotting.
Materials:
-
All materials from Protocol 1
-
Anti-RIPK1 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli buffer)
Procedure:
-
Cell Treatment and Lysis: Follow steps 1-5 from Protocol 1.
-
Pre-clearing the Lysate (Optional): Add protein A/G beads to the cell lysate and incubate for 30 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Add the anti-RIPK1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Collect the beads using a magnetic rack or by centrifugation.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Resuspend the beads in Laemmli buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
Collect the supernatant after centrifugation or using a magnetic rack.
-
-
Western Blot Analysis: Proceed with step 7 from Protocol 1, loading the eluted samples for SDS-PAGE.
Troubleshooting
-
No or weak phospho-RIPK1 signal:
-
Ensure the necroptosis induction conditions are optimal for your cell line.
-
Confirm the activity of the inducing agents.
-
Check the specificity and concentration of the phospho-RIPK1 (Ser166) antibody.
-
Increase the amount of protein loaded or perform immunoprecipitation.
-
-
High background in Western blot:
-
Optimize blocking conditions (time, blocking agent).
-
Increase the number and duration of washes.
-
Titrate the primary and secondary antibody concentrations.
-
-
Inconsistent results:
-
Ensure consistent cell confluency and treatment times.
-
Prepare fresh dilutions of this compound and inducing agents for each experiment.
-
Maintain all steps on ice to prevent protein degradation.
-
Conclusion
This compound is a powerful and specific tool for investigating the kinase-dependent functions of RIPK1. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound to inhibit RIPK1 Ser166 phosphorylation and explore its downstream biological consequences. Careful optimization of experimental conditions for specific cell systems will ensure reliable and reproducible results.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Autophosphorylation at serine 166 regulates RIP kinase 1-mediated cell death and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Phospho-RIP (Ser166) (D1L3S) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for GSK481 Treatment in U937 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for studying the effects of GSK481, a potent and selective RIPK1 inhibitor, in the human U937 monocytic cell line. The following sections outline the procedures for cell culture, induction of necroptosis, and assessment of this compound's inhibitory activity, along with the underlying signaling pathways.
Introduction
The U937 cell line, derived from a human histiocytic lymphoma, serves as a valuable in vitro model for studying monocytic cell biology and inflammatory cell death pathways such as necroptosis.[1] Necroptosis is a form of regulated necrosis that is critically dependent on the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1). This compound is a highly potent and selective inhibitor of RIPK1 kinase, which has been shown to effectively block necroptosis in U937 cells.[2][3] This document details the experimental procedures to investigate the efficacy of this compound in a U937 cell-based necroptosis model.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory potency of this compound and comparative compounds in U937 cells.
Table 1: Inhibitor Potency against Necroptosis in U937 Cells
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| This compound | RIPK1 Kinase | 10 | TNFα/zVAD.fmk-induced necroptosis | [4] |
| GSK'963 | RIPK1 Kinase | 4 | TNFα/QVD-Oph-induced necroptosis | [5] |
| Necrostatin-1 (Nec-1) | RIPK1 Kinase | 2000 | TNFα/QVD-Oph-induced necroptosis | [5] |
Table 2: Reagent Concentrations for Necroptosis Induction in U937 Cells
| Reagent | Stock Concentration | Working Concentration | Purpose | Reference |
| Human TNFα | 10 µg/mL | 100 ng/mL | Induces necroptosis signaling | [5] |
| QVD-Oph | 10 mM | 25 µM | Pan-caspase inhibitor to block apoptosis | [5] |
| zVAD.fmk | 20 mM | 20-25 µM | Pan-caspase inhibitor to block apoptosis | [6] |
| SMAC mimetic (e.g., SM-164) | 10 mM | 100 nM - 1 µM | IAP antagonist to enhance necroptosis | [7] |
Experimental Protocols
U937 Cell Culture
The U937 cell line is grown in suspension.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7][8]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[8] To subculture, centrifuge the cell suspension, remove the old medium, and resuspend the cell pellet in fresh medium to the desired density.
Necroptosis Induction and Inhibition Assay
This protocol describes the induction of necroptosis in U937 cells and the assessment of the inhibitory effect of this compound.
-
Cell Seeding: Seed U937 cells in an opaque-walled 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium.[8]
-
Compound Treatment: Prepare serial dilutions of this compound and other inhibitors (e.g., Necrostatin-1) in culture medium. Add the desired concentrations of the inhibitors to the cells and pre-incubate for 30 minutes to 2 hours at 37°C.[5]
-
Necroptosis Induction: Prepare a solution of TNFα and a pan-caspase inhibitor (e.g., QVD-Oph or zVAD.fmk) in culture medium. A SMAC mimetic can also be included to enhance the response. Add the induction solution to the wells. For example, use final concentrations of 100 ng/mL TNFα and 25 µM QVD-Oph.[5]
-
Incubation: Incubate the plate for 19-24 hours at 37°C.[5]
-
Cell Viability Assessment: Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol. Briefly, allow the plate to equilibrate to room temperature, add the CellTiter-Glo® reagent to each well, mix on an orbital shaker, and measure luminescence with a plate reader.[2][3]
Western Blot Analysis of Necroptosis Signaling
This protocol is for detecting the phosphorylation of key necroptosis signaling proteins.
-
Cell Treatment: Seed U937 cells in a 6-well plate at a density of 1 x 10^6 cells/well. Treat with this compound for 1-2 hours, followed by induction of necroptosis with TNFα and a caspase inhibitor for the desired time (e.g., 4-8 hours).
-
Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against phospho-RIPK1 (Ser166), phospho-RIPK3 (Ser227), and phospho-MLKL (Ser358). Also, probe for total RIPK1, RIPK3, MLKL, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Signaling Pathway of TNF-induced Necroptosis and this compound Inhibition
References
- 1. Optogenetic Induction of Pyroptosis, Necroptosis, and Apoptosis in Mammalian Cell Lines [en.bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. Optogenetic Induction of Pyroptosis, Necroptosis, and Apoptosis in Mammalian Cell Lines [bio-protocol.org]
- 4. Methods to Study the Effect of IKK Inhibition on TNF-Inducing Apoptosis and Necroptosis in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staurosporine Induces Necroptotic Cell Death under Caspase-Compromised Conditions in U937 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Studying TNF-Mediated Necroptosis in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. static.igem.org [static.igem.org]
Application Notes and Protocols for GSK481 in HEK293T Cell Overexpression Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK481, a potent and selective RIPK1 kinase inhibitor, in studies involving the overexpression of proteins in Human Embryonic Kidney 293T (HEK293T) cells. This document includes detailed experimental protocols, quantitative data for this compound's activity, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of cellular stress responses, including inflammation and programmed cell death pathways such as apoptosis and necroptosis. Overexpression studies in cell lines like HEK293T are instrumental in dissecting the molecular mechanisms governed by RIPK1 and for screening potential therapeutic inhibitors. This compound is a highly specific inhibitor of RIPK1 kinase activity, primarily by preventing its autophosphorylation at Serine 166 (S166), a key step in its activation.[1] These notes detail the application of this compound to probe RIPK1 function in a HEK293T overexpression system.
Quantitative Data
The inhibitory activity of this compound against RIPK1 has been quantified in various assays. The following tables summarize key potency data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| Human RIPK1 (wild-type) | Biochemical (Ser166 phosphorylation) | 2.8 | [1] |
| Mouse RIPK1 (wild-type) | Biochemical (Ser166 phosphorylation) | - | |
| Mouse RIPK1 (mutants) | Biochemical (Ser166 phosphorylation) | 18 - 110 | [1] |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Assay Type | IC50 (nM) | Reference |
| U937 (human) | Necroptosis | 10 | [1] |
| HEK293T (human) expressing mouse RIP1 V159L mutant | S166 phosphorylation (ELISA) | 12 |
Signaling Pathway
This compound specifically targets the kinase activity of RIPK1. In various signaling cascades, such as the one initiated by Tumor Necrosis Factor alpha (TNFα), RIPK1 acts as a crucial node. Upon receptor activation, RIPK1 can be recruited and activated through phosphorylation. Activated RIPK1 can then propagate downstream signals leading to either cell survival via NF-κB activation or programmed cell death through apoptosis or necroptosis. This compound, by inhibiting RIPK1's kinase function, can modulate these cellular outcomes.
Caption: this compound inhibits RIPK1 autophosphorylation, blocking downstream signaling for apoptosis and necroptosis.
Experimental Protocols
This section provides detailed protocols for a typical overexpression study in HEK293T cells to assess the efficacy of this compound.
HEK293T Cell Culture and Maintenance
-
Cell Line: HEK293T (ATCC® CRL-3216™).
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
Overexpression of RIPK1 in HEK293T Cells
This protocol describes transient transfection using Polyethylenimine (PEI). Lipofection-based reagents can also be used following the manufacturer's instructions.
-
Materials:
-
HEK293T cells
-
Expression plasmid encoding the protein of interest (e.g., human RIPK1 with a FLAG or Myc tag).
-
Opti-MEM I Reduced Serum Medium.
-
PEI MAX (1 mg/mL in H₂O, pH 7.0).
-
6-well plates.
-
-
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 6-well plates at a density of 5 x 10⁵ cells per well in 2 mL of growth medium to achieve 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 2 µg of the RIPK1 expression plasmid in 100 µL of Opti-MEM.
-
In a separate tube, dilute 6 µL of PEI MAX in 100 µL of Opti-MEM.
-
Combine the diluted DNA and PEI solutions, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the 200 µL DNA-PEI mixture dropwise to each well. Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂ before proceeding with this compound treatment.
-
This compound Treatment
-
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM).
-
Transfected HEK293T cells.
-
Growth medium.
-
-
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in growth medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is constant and low (e.g., ≤ 0.1%).
-
Treatment: 24-48 hours post-transfection, remove the medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle (DMSO). A typical concentration range to test for a dose-response curve could be 1 nM to 10 µM.
-
Incubation: Incubate the cells for a predetermined period (e.g., 1-2 hours) before cell lysis and downstream analysis. The optimal incubation time may need to be determined empirically.
-
Analysis of RIPK1 Phosphorylation by Western Blot
-
Materials:
-
Treated cells.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, anti-FLAG/Myc tag, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for p-RIPK1 and total RIPK1. Normalize the p-RIPK1 signal to the total RIPK1 signal to determine the effect of this compound on RIPK1 phosphorylation.
-
Experimental Workflow
The following diagram illustrates the overall workflow for assessing the effect of this compound on overexpressed RIPK1 in HEK293T cells.
Caption: Workflow for this compound application in HEK293T overexpression studies.
References
Application Notes: In-Vitro Kinase Assay Protocol for Gsk481, a Selective RIPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[1] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases. Gsk481 is a potent and highly selective, ATP-competitive inhibitor of RIPK1 kinase activity. These application notes provide a detailed protocol for conducting an in-vitro kinase assay to evaluate the inhibitory activity of this compound against RIPK1. The described methodology utilizes the ADP-Glo™ Kinase Assay, a common and robust platform for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
RIPK1 Signaling Pathway and the Role of this compound
Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 is recruited to the TNF receptor 1 (TNFR1) signaling complex (Complex I), where it can initiate pro-survival signaling through the NF-κB pathway.[2][3] However, under certain conditions, particularly when pro-survival signals are inhibited, RIPK1 can trigger programmed cell death. The kinase activity of RIPK1 is essential for the induction of necroptosis and RIPK1-dependent apoptosis.[1] this compound specifically inhibits this kinase function, thereby blocking the downstream signaling cascades that lead to cell death.
Caption: RIPK1 signaling pathway upon TNFα stimulation and inhibition by this compound.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potential of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the reported in-vitro activity of this compound.
| Target | Assay Type | IC50 (nM) |
| Human RIPK1 | Biochemical | 1.3 |
| Human RIPK1 (Ser166 phosphorylation) | Cellular | 2.8 |
| U937 Cellular Assay | Cellular | 10 |
Experimental Protocol: In-Vitro RIPK1 Kinase Assay using ADP-Glo™
This protocol outlines the steps for determining the IC50 of this compound against recombinant human RIPK1.
Materials and Reagents
-
Recombinant Human RIPK1 (e.g., Promega, Cat# VA7591)
-
Myelin Basic Protein (MBP) substrate (e.g., Promega, included in Kinase Enzyme System)
-
This compound
-
ATP (e.g., Cell Signaling Technology, Cat# 9804)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)
-
Kinase Assay Buffer (e.g., 5X Reaction Buffer provided with RIPK1 enzyme system, or custom formulation)
-
Nuclease-free water
-
DMSO
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Reagent Preparation
-
Kinase Assay Buffer (1X): Prepare the 1X kinase assay buffer by diluting a 5X stock. A typical 1X buffer composition is 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, and 10 mM MgCl2.[4]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
This compound Dilution Series: Prepare a serial dilution of this compound in 1X Kinase Assay Buffer. A common starting concentration for the dilution series is 100 µM, with 10-point, 3-fold serial dilutions. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
RIPK1 Enzyme Solution: Thaw the recombinant RIPK1 enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 2-5 ng/µL) in 1X Kinase Assay Buffer. The optimal concentration should be determined empirically.
-
Substrate/ATP Mix: Prepare a solution containing the MBP substrate and ATP in 1X Kinase Assay Buffer. The final concentration in the reaction should be optimized, but a common starting point is 0.2 mg/mL for MBP and 10-100 µM for ATP.[5][6]
Assay Procedure
The following workflow outlines the steps for the in-vitro kinase assay.
Caption: Experimental workflow for the in-vitro kinase assay with this compound.
Detailed Steps:
-
Inhibitor/Control Addition: To the wells of a white, opaque multiwell plate, add 5 µL of the this compound dilution series. For the positive control (no inhibition) and negative control (no enzyme) wells, add 5 µL of 1X Kinase Assay Buffer containing the same concentration of DMSO.
-
Enzyme Addition: Add 10 µL of the diluted RIPK1 enzyme to all wells except the negative control wells. To the negative control wells, add 10 µL of 1X Kinase Assay Buffer.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the Substrate/ATP Mix to all wells to initiate the kinase reaction. The total reaction volume will be 25 µL.
-
Kinase Reaction Incubation: Mix the plate and incubate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion Incubation: Incubate the plate at room temperature for 40 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This will simultaneously convert the generated ADP to ATP and catalyze a luciferase reaction to produce a luminescent signal.
-
Signal Stabilization: Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis
-
Calculate Percent Inhibition: The percentage of kinase activity inhibition for each this compound concentration is calculated relative to the DMSO control.
-
% Inhibition = 100 * (1 - (RLU_inhibitor - RLU_negative_control) / (RLU_positive_control - RLU_negative_control))
-
Where:
-
RLU_inhibitor is the relative luminescence units from the wells with this compound.
-
RLU_positive_control is the luminescence from the wells with enzyme but no inhibitor.
-
RLU_negative_control is the luminescence from the wells with no enzyme.
-
-
-
Determine IC50 Value: The IC50 value is determined by fitting the percent inhibition data to a dose-response curve using a suitable software package (e.g., GraphPad Prism).
Conclusion
This application note provides a comprehensive and detailed protocol for the in-vitro evaluation of this compound, a selective RIPK1 inhibitor. The described ADP-Glo™ based assay is a robust and reliable method for determining the potency of inhibitors against RIPK1 and can be adapted for high-throughput screening of other potential RIPK1 inhibitors. Adherence to this standard protocol will facilitate the generation of reproducible and comparable data for researchers in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for GSK481 in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of GSK481 and comprehensive protocols for its preparation and use in cell culture media. This compound is a highly potent and selective inhibitor of Receptor Interacting Protein Kinase 1 (RIPK1), a key regulator of cellular necrosis and inflammation.[1][2][3]
This compound Solubility
This compound is a crystalline solid that is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[4] It is sparingly soluble in aqueous buffers.[4] For cell culture applications, it is recommended to first dissolve this compound in a suitable organic solvent to create a concentrated stock solution, which can then be diluted to the final working concentration in the cell culture media.
Quantitative Solubility Data:
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ≥ 35 mg/mL[1][5][6] | ≥ 92.74 mM[1][5][6] | Use of fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility.[7] |
| Ethanol | ~ 30 mg/mL[4] | ~ 79.49 mM | - |
| DMF | ~ 25 mg/mL[4] | ~ 66.24 mM | - |
| Ethanol:PBS (1:10, pH 7.2) | ~ 0.09 mg/mL[4] | ~ 0.24 mM | Aqueous solutions are not recommended for storage for more than one day.[4] |
Molecular Weight of this compound: 377.39 g/mol [1]
Preparation of this compound for Cell Culture Media
This protocol outlines the steps for preparing a stock solution of this compound and its subsequent dilution into cell culture media for in vitro experiments.
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Sterile, pyrogen-free cell culture medium
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM Stock Solution
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.77 mg of this compound.
-
Dissolving in DMSO: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock solution, dissolve 3.77 mg of this compound in 1 mL of DMSO.[1]
-
Ensuring Complete Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol for Preparing the Final Working Concentration in Cell Culture Media
-
Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution into Media: Aseptically dilute the stock solution into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of media with a final this compound concentration of 10 µM, add 10 µL of the 10 mM stock solution to 10 mL of cell culture medium.
-
Mixing: Gently mix the media by pipetting up and down or by swirling the culture flask/plate. Ensure the final concentration of DMSO in the cell culture media is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Immediate Use: Use the this compound-containing media immediately for your cell-based assays.
Signaling Pathway of this compound
This compound is a potent inhibitor of RIPK1 kinase.[2] RIPK1 is a critical upstream kinase in the necroptosis pathway, a form of programmed necrotic cell death. It is also involved in apoptosis and inflammatory signaling pathways, primarily downstream of tumor necrosis factor receptor 1 (TNFR1). By inhibiting the kinase activity of RIPK1, this compound can block the phosphorylation of downstream targets, thereby inhibiting necroptotic cell death and modulating inflammatory responses.[1][7]
References
Determining the Effective Working Concentration of GSK481 for RIPK1 Inhibition
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of cellular signaling pathways that regulate inflammation and programmed cell death, including apoptosis and necroptosis.[1][2] Its kinase activity is implicated in the pathogenesis of a wide array of inflammatory and neurodegenerative diseases, making it a compelling therapeutic target.[2] GSK481 is a highly potent, selective, and specific inhibitor of RIPK1 kinase.[3][4] This document provides detailed application notes and protocols for determining the effective working concentration of this compound for the inhibition of RIPK1 in biochemical and cellular assays.
Mechanism of Action
This compound is an ATP-competitive inhibitor of RIPK1.[5] It binds to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation, thereby blocking downstream signaling events that lead to inflammation and necroptosis. A key marker of RIPK1 activation that is inhibited by this compound is the phosphorylation of Serine 166 (Ser166) on human RIPK1.[3][6] this compound has demonstrated high selectivity for RIPK1 over a broad panel of other kinases.[5][6]
Quantitative Data Summary
The potency of this compound has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: Biochemical Potency of this compound
| Assay Format | Target | Species | IC₅₀ (nM) | Reference |
| Kinase Assay | RIPK1 | Human | 1.3 | [3][4] |
| Inhibition of Ser¹⁶⁶ Phosphorylation | Wild-Type RIPK1 | Human | 2.8 | [3][4][6] |
| Fluorescence Polarization (FP) Binding Assay | RIPK1 | Human | 10 | [1] |
| ADP-Glo | RIPK1 | Human | 10 | [5] |
| Inhibition of Ser¹⁶⁶ Phosphorylation | Wild-Type RIPK1 | Mouse | Ineffective | [7] |
| Inhibition of Ser¹⁶⁶ Phosphorylation | Mutant RIPK1 | Mouse | 18 - 110 | [3] |
Table 2: Cellular Efficacy of this compound
| Cell Line | Assay Type | Species | IC₅₀ / EC₅₀ (nM) | Reference |
| U937 | Necrotic Cell Death | Human | 10 | [3][4][5][7] |
| Jurkat | Abrogation of RIP3 Upregulation | Human | 300 (concentration used) | [3] |
| HT-29 | Blockage of RIP1 Autophosphorylation | Human | Not specified | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to determine the effective working concentration of this compound.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 50 nL of the diluted compound or DMSO (vehicle control) to the assay wells.[8]
-
Add the RIPK1 enzyme to the wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.[9]
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[2][9]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[2]
-
Incubate for 30-60 minutes at room temperature.[2]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.[2]
Cellular Necroptosis Inhibition Assay
This assay measures the ability of this compound to protect cells from necroptosis induced by stimuli like TNF-α.
Materials:
-
HT-29 or U937 cells
-
Cell culture medium
-
This compound
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom white plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Pre-incubate the cells with the this compound dilutions for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (often abbreviated as TSZ).[2]
-
Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.[2]
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® Reagent to each well to measure cell viability based on ATP levels.[2]
-
Measure the luminescence using a plate reader.
-
Calculate the percent protection for each compound concentration and determine the EC₅₀ value.[2]
Western Blot for RIPK1 Phosphorylation
This protocol is used to detect the inhibition of RIPK1 autophosphorylation at Ser166.
Materials:
-
HT-29 cells or other suitable cell lines
-
This compound
-
TNF-α
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-RIPK1 (Ser166) and anti-total-RIPK1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate cells and treat with this compound for 1-2 hours.
-
Stimulate with TNF-α for the desired time (e.g., 15-30 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (anti-phospho-RIPK1) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-RIPK1 antibody as a loading control.
Visualizations
Signaling Pathway
Caption: RIPK1 signaling pathway upon TNFα stimulation and the point of inhibition by this compound.
Experimental Workflow
References
- 1. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSK-481 |CAS:1622849-58-4 Probechem Biochemicals [probechem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. apexbt.com [apexbt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Optimal Treatment Duration of GSK481 for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK481 is a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and inflammation.[1][2][3] The precise timing of this compound application in cell-based assays is crucial for obtaining accurate and reproducible data. This document provides detailed application notes and protocols to guide researchers in determining the optimal treatment duration of this compound for various experimental endpoints.
The optimal incubation time for this compound can vary significantly depending on the cell type, the specific biological question being addressed, and the assay readout.[4] Factors such as the kinetics of RIPK1 activation, the stability of this compound in cell culture media, and the desired cellular outcome (e.g., inhibition of signaling events versus prevention of cell death) all influence the ideal treatment window.
Mechanism of Action: Inhibition of RIPK1 Kinase Activity
This compound functions by inhibiting the kinase activity of RIPK1, preventing its autophosphorylation at Serine 166 (S166), a key step in the activation of the necroptotic pathway.[2][5] This inhibition disrupts the formation of the necrosome, a protein complex essential for the execution of necroptosis, and can also modulate RIPK1-dependent inflammatory signaling.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound, providing a reference for initial experimental design.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (RIPK1 Kinase Activity) | 1.3 nM | Cell-free assay | [2] |
| IC50 (p-S166 hWT RIPK1) | 2.8 nM | HEK293T cells overexpressing human RIPK1 | [3][5] |
| IC50 (Cellular Assay) | 10 nM | U937 human monocytic cells | [2] |
| Effective Concentration | 300 nM | Jurkat cells (inhibition of RIP3 upregulation) | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Pre-incubation Time for Inhibition of RIPK1 Phosphorylation
This protocol is designed to identify the minimum time required for this compound to effectively inhibit RIPK1 phosphorylation following a cellular stimulus. A pre-incubation step is common in kinase inhibitor studies to ensure the inhibitor has engaged its target before the signaling cascade is initiated.[6]
Methodology:
-
Cell Seeding: Plate cells at a density that will be sub-confluent at the time of the experiment.
-
This compound Pre-incubation:
-
Prepare a working solution of this compound in complete cell culture medium.
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells for a range of time points (e.g., 15, 30, 60, 120 minutes) at 37°C and 5% CO₂.
-
-
Stimulation: After the pre-incubation period, add the necroptosis-inducing stimulus (e.g., TNFα + z-VAD-FMK) to the wells. The duration of stimulation should be kept constant and is typically short (e.g., 15-30 minutes) to capture the early signaling event of RIPK1 phosphorylation.
-
Cell Lysis and Western Blotting:
-
Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting to detect phosphorylated RIPK1 (p-S166) and total RIPK1.
-
-
Analysis: Quantify the band intensities and calculate the ratio of p-RIPK1 to total RIPK1 for each pre-incubation time point. The optimal pre-incubation time is the shortest duration that results in maximal inhibition of RIPK1 phosphorylation.
Protocol 2: Time-Course Experiment for a Necroptosis Cell Viability Assay
This protocol aims to determine the optimal treatment duration of this compound to protect cells from necroptosis-induced cell death.
Methodology:
-
Cell Seeding: Plate cells in a multi-well plate suitable for viability assays (e.g., 96-well plate).
-
Treatment:
-
Prepare a working solution of this compound and the necroptosis-inducing agents (e.g., TNFα + Smac mimetic + z-VAD-FMK) in complete cell culture medium.
-
Add the treatment solutions to the cells. Include the following controls:
-
Vehicle control (no treatment)
-
Stimulus only
-
This compound only
-
This compound + Stimulus
-
-
-
Incubation: Incubate the plates at 37°C and 5% CO₂ for a range of time points (e.g., 6, 12, 24, 48, 72 hours).
-
Cell Viability Assessment: At each time point, measure cell viability using a suitable assay, such as:
-
MTT or WST-1 assay: Measures metabolic activity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.[7]
-
Propidium Iodide (PI) or DAPI staining with imaging: Quantifies dead cells.
-
-
Analysis: Normalize the viability data to the vehicle control for each time point. Plot cell viability against time for each treatment condition. The optimal treatment duration is the time point at which a significant and stable protective effect of this compound is observed.
Considerations for Long-Term Experiments (>24 hours):
The stability of small molecule inhibitors in cell culture media can be a concern for long-term experiments.[1][8] If a decrease in the protective effect of this compound is observed at later time points, consider the following:
-
Media Refreshment: For experiments extending beyond 24-48 hours, it may be necessary to replace the culture medium with fresh medium containing this compound to maintain a consistent effective concentration.[4]
-
Stability Assessment: To empirically determine the stability of this compound in your specific experimental conditions, you can incubate the compound in your cell culture medium at 37°C for the duration of your experiment. At various time points, collect aliquots and analyze the concentration of the active compound using methods like HPLC-MS.[8]
Recommended Treatment Durations for Common Assays
Based on available data and general principles of kinase inhibitor use, the following are recommended starting points for this compound treatment duration, which should be optimized for each specific experimental system.
| Assay Type | Recommended Pre-incubation | Recommended Treatment Duration | Rationale |
| RIPK1 Phosphorylation | 30 - 60 minutes | 15 - 60 minutes (post-stimulation) | Inhibition of phosphorylation is a rapid event. A short pre-incubation ensures target engagement before stimulation. |
| Necroptosis Cell Viability | 30 - 60 minutes | 6 - 48 hours | The process of cell death occurs over several hours. A time-course is essential to capture the optimal window of protection. |
| NF-κB Activation | 30 - 60 minutes | 30 minutes - 6 hours | NF-κB activation kinetics can vary. A time-course is recommended to capture both early and late activation phases. |
| Cytokine Production | 30 - 60 minutes | 6 - 24 hours | Cytokine synthesis and secretion are downstream events that require several hours. |
Conclusion
Determining the optimal treatment duration for this compound is a critical step in designing robust and informative cell-based assays. The protocols and recommendations provided in this document offer a framework for systematically optimizing incubation times for various experimental readouts. By carefully considering the specific cell line, the kinetics of the biological process under investigation, and the stability of the compound, researchers can ensure the generation of high-quality, reproducible data in their studies of RIPK1-mediated signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for GSK481 Administration in Animal Studies
Disclaimer: There is no publicly available scientific literature detailing in vivo animal studies for GSK481. It is a potent in vitro tool compound that was further optimized due to suboptimal pharmacokinetic properties.[1] The following guidelines are based on the mechanism of action of this compound and in vivo study protocols for its closely related, next-generation analogs, GSK2982772 and GSK547, which also target RIPK1. These protocols are provided as illustrative examples for designing animal studies with RIPK1 inhibitors.
Introduction to this compound
This compound is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[2] RIPK1 is a critical mediator of cellular signaling pathways that regulate inflammation and programmed cell death, including necroptosis.[3] Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for a variety of inflammatory diseases.[4]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of RIPK1 kinase.[4] It specifically inhibits the autophosphorylation of human RIPK1 at Serine 166 (S166), a key step in the activation of its kinase domain.[2] While highly potent against human RIPK1, this compound is significantly less effective against the wild-type mouse RIPK1.[4]
In Vitro Activity of this compound
The following table summarizes the in vitro potency of this compound from various cellular and biochemical assays.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | Human RIPK1 Kinase | IC₅₀ | 1.3 nM | [2] |
| Biochemical Assay | Wild-type human RIP1 S166 phosphorylation | IC₅₀ | 2.8 nM | [2] |
| Cellular Assay | U937 cells (human monocytic) | IC₅₀ | 10 nM | [2] |
| Cellular Assay | Mouse RIP1 mutants S166 phosphorylation | IC₅₀ | 18-110 nM | [2] |
RIPK1 Signaling Pathway
This compound targets RIPK1, a key signaling node downstream of the tumor necrosis factor receptor 1 (TNFR1). Upon TNFα binding, TNFR1 recruits a series of proteins to form Complex I, which initiates a pro-survival signaling cascade via NF-κB. Under certain conditions, particularly when components of Complex I are altered, RIPK1 can dissociate and form a cytosolic complex known as the necrosome (Complex IIb) with RIPK3 and MLKL, leading to programmed necrosis, or necroptosis. This compound prevents the kinase-dependent functions of RIPK1 within this pathway.
Protocols for Animal Studies (Based on RIPK1 Inhibitor Analogs)
The following protocols are adapted from studies on GSK547 and GSK2982772 and are intended to serve as a guide. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
General Experimental Workflow
A typical workflow for evaluating a RIPK1 inhibitor in a mouse model of inflammation involves acclimatization, compound administration, induction of the disease model, and subsequent sample collection for analysis.
Example Protocol: Oral Administration in a Mouse Model of Systemic Inflammation
This protocol is based on a study using the RIPK1 inhibitor GSK547 in a TNF-induced systemic inflammatory response syndrome (SIRS) model.[5]
Objective: To assess the efficacy of a RIPK1 inhibitor in preventing TNF-induced hypothermia.
Materials:
-
RIPK1 Inhibitor (e.g., GSK547)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Recombinant mouse TNFα
-
C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles (20-22 gauge)
-
Rectal probe thermometer
Procedure:
-
Acclimatization: House mice in standard conditions for at least one week prior to the experiment.
-
Compound Preparation: Prepare a homogenous suspension of the RIPK1 inhibitor in the chosen vehicle at the desired concentrations.
-
Administration:
-
Administer the RIPK1 inhibitor or vehicle via oral gavage.
-
Dosing volumes should be appropriate for the size of the animal, typically 5-10 mL/kg.
-
-
Inflammation Induction:
-
At a set time post-compound administration (e.g., 30-60 minutes), administer a bolus of mouse TNFα intravenously or intraperitoneally to induce a systemic inflammatory response.
-
-
Monitoring:
-
Measure core body temperature using a rectal probe at baseline and at regular intervals (e.g., every 30-60 minutes) for several hours post-TNFα challenge.
-
-
Euthanasia and Sample Collection:
-
At the end of the monitoring period, euthanize animals according to approved IACUC protocols.
-
Collect blood (for PK/PD analysis) and tissues as required.
-
Example Protocol: Chronic Administration in a Diet-Mixed Formulation
This protocol is based on a study using GSK547 in a chronic atherosclerosis model.[5]
Objective: To evaluate the long-term effects of a RIPK1 inhibitor on disease progression.
Materials:
-
RIPK1 Inhibitor (e.g., GSK547)
-
Standard or specialized rodent diet (e.g., Western diet)
-
Disease model mice (e.g., ApoE-/-)
Procedure:
-
Diet Preparation:
-
Incorporate the RIPK1 inhibitor into the powdered rodent diet at a concentration calculated to achieve the target daily dose (mg/kg/day) based on average food consumption.
-
Prepare a control diet without the inhibitor.
-
-
Administration:
-
Provide the inhibitor-mixed or control diet to the animals ad libitum for the duration of the study (e.g., several weeks).
-
Monitor food intake and body weight regularly to ensure consistent dosing.
-
-
Monitoring and Endpoint Analysis:
-
At predetermined time points, perform relevant assessments (e.g., blood lipid profiles, imaging).
-
Quantitative Data from Animal Studies with RIPK1 Inhibitor Analogs
The following tables summarize pharmacokinetic and pharmacodynamic data from mouse studies with GSK547, a close analog of this compound.
Pharmacodynamics of GSK547 in TNF-Induced Shock Model[5]
| Dose (mg/kg, oral) | Route | Animal Model | Endpoint | Result |
| 0.01 | Oral | C57BL/6 Mice | TNF/zVAD-induced hypothermia | Minimal protection |
| 0.1 | Oral | C57BL/6 Mice | TNF/zVAD-induced hypothermia | Partial protection |
| 1.0 | Oral | C57BL/6 Mice | TNF/zVAD-induced hypothermia | Significant protection |
| 10 | Oral | C57BL/6 Mice | TNF/zVAD-induced hypothermia | ~99% RIPK1 inhibition (predicted) |
Pharmacokinetics of GSK547 in Mice[6]
| Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hours) |
| 0.1 | 11 | ~1 |
| 1.0 | 98 | ~1 |
| 10 | 886 | ~1 |
Conclusion
While this compound itself has not been characterized in animal models, its mechanism of action through RIPK1 inhibition has been extensively studied using successor compounds. The provided protocols and data for these analogs offer a robust framework for designing and interpreting in vivo experiments aimed at evaluating the physiological effects of RIPK1 inhibition. Researchers should consider the species-specific potency of their chosen inhibitor and adapt these general guidelines to their specific experimental model and scientific question.
References
- 1. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing Gsk481 solubility issues in aqueous solutions
Welcome to the technical support center for GSK481. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a particular focus on addressing its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve in aqueous solutions?
A1: this compound is a lipophilic small molecule with high LogP, making it inherently poorly soluble in aqueous buffers.[1] Its chemical structure is optimized for binding to the hydrophobic ATP-binding pocket of its target, RIPK1 kinase, which contributes to its low affinity for polar solvents like water.[2]
Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my cell-based assay. What should I do?
A2: This is a common issue known as "crashing out," which occurs when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. Here are several troubleshooting steps:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your assay medium. You can achieve this by making intermediate dilutions of your stock in DMSO before the final dilution into the aqueous buffer.[2]
-
Use a co-solvent: Before adding to the aqueous buffer, try diluting your this compound stock in a co-solvent mixture. For example, a 1:10 solution of ethanol (B145695) to PBS can be used.[3]
-
Incorporate surfactants: Non-ionic surfactants like Tween-80 or Pluronic® F-68 can help to maintain the compound in solution.[2][4]
-
Check the pH of your buffer: The solubility of this compound may be pH-dependent. If your experimental conditions permit, testing a range of pH values for your buffer might improve solubility.[2][5]
-
Gentle warming and sonication: Briefly warming the solution to 37°C or using a sonicator can help to redissolve precipitated compound.[4] However, ensure that this compound is stable at the applied temperature.
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are recommended for preparing stock solutions.[3] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of this compound.[6]
Q4: How should I store my this compound solutions?
A4: this compound powder can be stored at -20°C for up to 3 years.[4] Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[4] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[6] Aqueous solutions are not recommended for storage for more than one day.[3]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Step 1: Initial Stock Preparation
-
Always use high-purity, anhydrous DMSO to prepare your initial stock solution.
-
Ensure the compound is completely dissolved by vortexing and, if necessary, brief sonication.
Step 2: Dilution into Aqueous Media
-
If you observe precipitation upon dilution, first try to lower the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium.
-
Perform serial dilutions in the organic solvent before the final dilution into the aqueous buffer.
Step 3: Use of Solubility Enhancers
-
If precipitation persists, consider using formulation vehicles that include co-solvents and/or surfactants. Several formulations have been established for in vivo use and can be adapted for in vitro experiments.
Quantitative Data Summary
The solubility of this compound in various solvents is summarized below. Please note that values can vary slightly between different suppliers and batches.
| Solvent | Concentration | Molarity (approx.) | Reference |
| DMSO | ≥ 35 mg/mL | ≥ 92.74 mM | [4] |
| DMSO | 75 mg/mL | 198.73 mM | [6] |
| Ethanol | ~30 mg/mL | ~79.5 mM | [3] |
| DMF | ~25 mg/mL | ~66.2 mM | [3] |
| Water | Insoluble | - | [6] |
| 1:10 Ethanol:PBS (pH 7.2) | ~0.09 mg/mL | ~0.24 mM | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out 3.77 mg of this compound powder (Molecular Weight: 377.39 g/mol ).
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Aliquot into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Clear Solution)
This protocol yields a clear solution suitable for administration.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until the solution is clear.
-
Add 45% of the final volume of saline and mix thoroughly.
-
The final concentration will be ≥ 2.5 mg/mL (6.62 mM).[4]
Protocol 3: Preparation of an In Vivo Formulation (Suspension)
This protocol yields a suspended solution.
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 90% of the final volume of a 20% SBE-β-CD solution in saline.
-
Use ultrasonic treatment to create a uniform suspension.
-
The final concentration will be 2.5 mg/mL (6.62 mM).[4]
Signaling Pathway
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[4] RIPK1 is a critical regulator of cellular necroptosis, a form of programmed cell death, particularly in response to stimuli like Tumor Necrosis Factor-alpha (TNFα).[1][7]
References
- 1. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The death-inducing activity of RIPK1 is regulated by the pH environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
Gsk481 stability in DMSO and cell culture media
Welcome to the technical support center for GSK481. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in DMSO and cell culture media, along with detailed experimental protocols and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its integrity and ensure experimental reproducibility. For optimal stability, follow the storage recommendations summarized in the tables below.
This compound Solid Form Storage
| Storage Temperature | Duration | Notes |
| -20°C | ≥ 4 years | Store desiccated.[1] |
| 4°C | 2 years | For shorter-term storage. |
| Room Temperature | Not Recommended | Short periods during shipping (< 1 week) are unlikely to affect product efficacy. |
This compound in Solution Storage
| Solvent | Storage Temperature | Duration | Notes |
| Anhydrous DMSO | -80°C | Up to 2 years[2] | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO as it is hygroscopic.[3][4] |
| Anhydrous DMSO | -20°C | Up to 1 year[2] | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Buffers | Not Recommended | Aqueous solutions should ideally be used on the same day of preparation.[1] |
Q2: My this compound stock solution in DMSO has precipitated after storage. What should I do?
A2: Precipitation of compounds in DMSO, especially after freeze-thaw cycles, can occur.[5] Before use, it is critical to ensure the compound is fully redissolved. This can be achieved by allowing the vial to equilibrate to room temperature, followed by gentle warming (e.g., 37°C) and thorough vortexing or sonication.[5] Visually inspect the solution to confirm that all precipitate has dissolved. If precipitation persists, it may indicate that the solution is supersaturated or that the compound has degraded.
Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?
A3: The final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%, to minimize cytotoxic effects.[6] The exact tolerance will depend on the cell line being used. It is advisable to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to its stability in cell culture media?
A4: Yes, inconsistent results can be a consequence of compound instability in the experimental environment. If this compound degrades during your assay, the effective concentration will decrease over time, leading to a misinterpretation of its potency and efficacy.[7] Factors such as temperature (37°C), pH (typically 7.2-7.4), and components of the media (e.g., serum enzymes) can all contribute to the degradation of a small molecule.[6] It is highly recommended to assess the stability of this compound in your specific cell culture medium and under your experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Necroptosis
-
Possible Cause: Degradation of this compound in the cell culture media during the experiment.
-
Solutions:
-
Prepare fresh working solutions of this compound for each experiment from a frozen DMSO stock.
-
For long-term experiments (>24 hours), consider replenishing the media with fresh this compound at regular intervals.
-
Perform a stability study of this compound in your specific cell culture medium to determine its degradation rate (see Experimental Protocol 2).
-
Ensure the final concentration of DMSO is consistent across all wells and is not affecting cell health.
-
Issue 2: High Variability Between Replicates in Stability Assays
-
Possible Cause: Inconsistent sample handling, processing, or analytical method variability.[7]
-
Solutions:
-
Ensure precise and consistent timing for sample collection and quenching.
-
Use calibrated pipettes and proper techniques to minimize pipetting errors.
-
Validate your analytical method (HPLC or LC-MS/MS) for linearity, precision, and accuracy.
-
Ensure the compound is fully dissolved in the stock solution and media before starting the experiment.
-
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in DMSO
This protocol provides a framework for determining the stability of this compound in DMSO under various storage conditions.
Methodology:
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous, high-purity DMSO.
-
Aliquot the stock solution into multiple small, tightly sealed vials (amber glass is recommended to protect from light) to avoid repeated freeze-thaw cycles.[5]
-
-
Storage Conditions:
-
Store the aliquots under different conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Include a time-zero (T=0) sample which is analyzed immediately after preparation.
-
-
Sample Collection:
-
At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the samples to equilibrate to room temperature before analysis.
-
-
Sample Analysis (HPLC):
-
Analyze the concentration and purity of this compound in each sample using a validated HPLC method.
-
A typical setup would involve a C18 reversed-phase column with a gradient elution using a mobile phase of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.[8]
-
Detection can be performed using a UV detector at a wavelength appropriate for this compound.
-
Compare the peak area of this compound at each time point to the T=0 sample to determine the percentage of the compound remaining.
-
Data Presentation:
The results can be summarized in a table as follows:
| Storage Condition | Time Point | % this compound Remaining |
| -80°C | 1 Month | |
| -80°C | 3 Months | |
| -20°C | 1 Month | |
| -20°C | 3 Months | |
| 4°C | 1 Week | |
| 4°C | 1 Month | |
| Room Temperature | 1 Week | |
| Room Temperature | 1 Month |
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to evaluate the stability of this compound in a specific cell culture medium over time.
Methodology:
-
Preparation of Incubation Medium:
-
Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS).
-
Pre-warm the medium to 37°C in a cell culture incubator.
-
-
Incubation:
-
Spike the pre-warmed medium with this compound from a concentrated DMSO stock to achieve the final desired concentration (ensure the final DMSO concentration is <0.5%).
-
Incubate the medium at 37°C in a cell culture incubator (with 5% CO2).
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately quench any potential degradation by adding 3 volumes of ice-cold acetonitrile to precipitate proteins.[9]
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and store at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Analyze the concentration of this compound in each sample using a validated LC-MS/MS method for optimal sensitivity and specificity.[10]
-
The method should be optimized for the specific mass transitions of this compound.
-
Plot the percentage of this compound remaining versus time to determine the stability profile and half-life in the cell culture medium.
-
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action: Inhibition of RIPK1-Mediated Necroptosis
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key signaling node that regulates cell fate in response to stimuli such as Tumor Necrosis Factor-alpha (TNFα). Upon TNFα binding to its receptor (TNFR1), a signaling cascade is initiated that can lead to either cell survival through NF-κB activation or programmed cell death via apoptosis or necroptosis. The decision between these pathways is tightly regulated, with the kinase activity of RIPK1 being a critical determinant for necroptosis.
Caption: TNFα-induced RIPK1 signaling pathway leading to cell survival or cell death.
Pathway Description:
-
Complex I Formation (Pro-survival): Upon TNFα binding to TNFR1, a membrane-bound signaling complex, known as Complex I, is formed. This complex includes TRADD, TRAF2, cIAP1/2, and RIPK1.[11] Within Complex I, RIPK1 is polyubiquitinated, which serves as a scaffold to recruit other proteins like the IKK complex, leading to the activation of the NF-κB signaling pathway and promoting cell survival and inflammation.[12][13]
-
Complex IIa Formation (Apoptosis): When RIPK1 is deubiquitinated, it can dissociate from the membrane and form a cytosolic complex called Complex IIa, which consists of FADD and pro-caspase-8.[12] This leads to the activation of caspase-8 and subsequent execution of apoptosis.[14][15]
-
Complex IIb Formation (Necroptosis): In situations where caspase-8 is inhibited or absent, RIPK1 can interact with RIPK3 via their RHIM domains to form the necrosome, or Complex IIb.[14][16] The kinase activity of RIPK1 is essential for this step. Activated RIPK3 then phosphorylates MLKL, which oligomerizes and translocates to the plasma membrane, forming pores and causing necrotic cell death.[17] this compound specifically inhibits the kinase activity of RIPK1, thereby blocking the formation of the necrosome and inhibiting necroptosis.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for determining this compound stability in cell culture media.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Complex roles of necroptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Apoptosis or necroptosis? The caspase-8 protein decides | St. Jude Research [stjude.org]
- 16. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.biologists.com [journals.biologists.com]
Potential off-target effects of Gsk481 in kinase profiling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing GSK481, a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Understanding its on-target and potential off-target effects is critical for the accurate interpretation of experimental results.
Data Presentation: Kinase Selectivity Profile
This compound has been described as a highly selective and specific inhibitor of RIPK1.[1] It was profiled against a large panel of kinases and demonstrated exceptional selectivity for RIPK1. While the complete raw data from the comprehensive kinase panel screening is not publicly available, the table below serves as a representative example of how such data would be presented, reflecting the reported high selectivity. The data is hypothetical and for illustrative purposes only.
Table 1: Representative Kinase Selectivity Profile of this compound
| Kinase Target | % Inhibition at 1 µM (Hypothetical) | Kinase Family | Notes |
| RIPK1 | >99% | Serine/Threonine Kinase | On-target activity |
| Kinase A | <5% | Tyrosine Kinase | No significant inhibition |
| Kinase B | <2% | Serine/Threonine Kinase | No significant inhibition |
| Kinase C | <10% | Serine/Threonine Kinase | No significant inhibition |
| Kinase D | <5% | Lipid Kinase | No significant inhibition |
| ... (400+ other kinases) | <10% | Various | Minimal to no off-target activity observed |
Disclaimer: This table is a hypothetical representation. Actual experimental results may vary.
Mandatory Visualizations
References
Troubleshooting unexpected results in experiments with Gsk481
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Gsk481, a potent and selective RIPK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and specific small molecule inhibitor of Receptor Interacting Protein Kinase 1 (RIPK1).[1] Its mechanism of action is through the inhibition of RIPK1 kinase activity by preventing the phosphorylation of key residues such as Serine 166 (S166) in human RIPK1.[1][2] By inhibiting RIPK1, this compound can block necroptotic cell death and inflammatory signaling pathways.[3][4]
Q2: What is the observed species selectivity of this compound?
This compound exhibits significant species selectivity. It is highly potent against human and cynomolgus monkey RIPK1 but is substantially less potent (>100-fold) against non-primate RIPK1, including murine (mouse and rat) orthologs.[3][5] This is a critical consideration when designing and interpreting in vivo studies or experiments using non-primate cell lines.
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] For long-term storage, it is recommended to store the solid compound at -20°C and stock solutions at -80°C to maintain stability and activity.[1][2]
Q4: What are the known off-target effects of this compound?
This compound is reported to be a highly selective inhibitor for RIPK1, showing minimal inhibition against a large panel of other kinases.[5][6] However, as with any kinase inhibitor, the potential for off-target effects exists, especially at high concentrations.[7][8] It is always recommended to use the lowest effective concentration and include appropriate controls to validate that the observed phenotype is due to on-target RIPK1 inhibition.
Troubleshooting Guide
This guide addresses common unexpected results and provides actionable steps to resolve them.
Issue 1: No or low inhibitory effect observed in my cell-based assay.
| Potential Cause | Troubleshooting Steps |
| Species Specificity | Confirm the species of your cell line. This compound is significantly less potent in mouse and rat cells.[3][5] Consider using a human cell line (e.g., U937, Jurkat) or a different RIPK1 inhibitor validated for your model system. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. IC50 values can vary between biochemical and cellular assays.[1][6] |
| Compound Inactivity | Ensure proper storage of this compound to prevent degradation. Prepare fresh dilutions from a stock solution for each experiment. |
| Cell Permeability Issues | While this compound has shown good cellular activity in assays with U937 cells[1][6], permeability can vary in other cell types. Consider increasing incubation time or using a positive control inhibitor with known cell permeability. |
Issue 2: High levels of cell death observed, even at low concentrations.
| Potential Cause | Troubleshooting Steps |
| Off-Target Toxicity | Although this compound is highly selective, off-target effects can occur at higher concentrations.[7][8] Lower the concentration of this compound and shorten the incubation time. Use a structurally different RIPK1 inhibitor to see if the effect is reproducible. |
| Induction of Apoptosis | In some cellular contexts, inhibition of RIPK1-mediated necroptosis can shift the signaling towards apoptosis.[2] Perform assays to detect markers of apoptosis, such as caspase-3/7 activation or Annexin V staining. |
| Solvent Toxicity | Ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically <0.5%). Run a vehicle-only control (cells treated with the same concentration of DMSO as the this compound-treated cells). |
Issue 3: Inconsistent results between experimental replicates.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | This compound has limited aqueous solubility. Ensure the compound is fully dissolved in DMSO before further dilution in aqueous buffers or media. Visually inspect for any precipitation. |
| Variability in Cell Health | Use cells that are in the logarithmic growth phase and have consistent passage numbers. Ensure even cell seeding and distribution in multi-well plates. |
| Assay-Specific Variability | Optimize all assay parameters, including incubation times, reagent concentrations, and detection methods, to minimize variability. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 (nM) | Reference |
| Biochemical Assay | Human RIPK1 | 1.3 | [1] |
| S166 Phosphorylation | Wild-Type Human RIPK1 | 2.8 | [1] |
| Cellular Assay | U937 cells | 10 | [1][6] |
Table 2: Species Selectivity of this compound
| Species | Relative Potency | Comment | Reference |
| Human | High | Potent inhibitor of S166 phosphorylation. | [5][6] |
| Cynomolgus Monkey | High | Potency equivalent to human RIPK1. | [3] |
| Mouse | Low | >100-fold less potent than against human RIPK1. | [3][5] |
| Rat | Low | Expected to have low potency similar to mouse. | Inferred |
Experimental Protocols & Workflows
Signaling Pathway
Caption: this compound inhibits RIPK1 kinase activity, blocking the necroptotic pathway.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for assessing this compound target engagement using CETSA.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol is adapted from general CETSA procedures and should be optimized for your specific cell line and experimental conditions.[6][9][10]
Materials:
-
Human cell line expressing RIPK1 (e.g., U937, Jurkat)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody against RIPK1
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Preparation: Culture cells to ~80-90% confluency. Harvest cells and resuspend in fresh culture medium to a concentration of 2x10^6 cells/mL.
-
Compound Treatment: Prepare two sets of cell suspensions. Treat one set with the desired concentration of this compound (e.g., 100 nM) and the other with the equivalent volume of DMSO (vehicle control).
-
Incubation: Incubate the cells for 1-2 hours at 37°C to allow for compound uptake and target engagement.
-
Heat Challenge: Aliquot 50 µL of each cell suspension into separate PCR tubes for each temperature point. A typical temperature gradient would be from 40°C to 70°C in 3°C increments. Heat the samples in a thermocycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step to 4°C.
-
Cell Lysis: Add lysis buffer containing protease and phosphatase inhibitors to each tube. Incubate on ice for 30 minutes with gentle vortexing.
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample using a BCA assay.
-
Western Blot Analysis: Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and incubate with a primary antibody specific for RIPK1. Wash and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.
-
Data Analysis: Quantify the band intensities for RIPK1 at each temperature for both this compound-treated and vehicle-treated samples. Plot the normalized band intensities against the temperature to generate thermal melt curves. A shift in the curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
Logical Troubleshooting Flow
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Cytotoxicity of GSK481 in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of GSK481 in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3][4] RIPK1 is a key serine/threonine kinase that plays a critical role in regulating inflammatory signaling and programmed cell death pathways, including necroptosis and apoptosis.[5][6][7] this compound exerts its effect by inhibiting the autophosphorylation of RIPK1 at Ser166, a crucial step in its activation.[1][2]
Q2: Is this compound expected to be cytotoxic to primary cells?
A2: The cytotoxic potential of this compound in primary cells is context-dependent. As an inhibitor of RIPK1, this compound is primarily designed to protect cells from necroptosis, a form of programmed necrosis.[3] Therefore, in experimental models where necroptosis is induced (e.g., by TNFα in the presence of a caspase inhibitor), this compound is expected to be protective rather than cytotoxic. However, RIPK1 also has pro-survival functions, and its inhibition could potentially lead to apoptosis in certain cellular contexts.[5][8][9] Furthermore, off-target effects at high concentrations could contribute to cytotoxicity.[10][11]
Q3: What is the species specificity of this compound?
A3: this compound is highly potent against human and cynomolgus monkey RIPK1 but is significantly less potent against rodent RIPK1.[3] This is a critical consideration when designing experiments, as this compound may not be effective in primary cells of mouse or rat origin.
Q4: What are the recommended starting concentrations for this compound in primary cell experiments?
A4: Based on in vitro studies, the IC50 of this compound for inhibiting human RIPK1 kinase activity is in the low nanomolar range (e.g., 1.3 nM).[1] In cell-based assays with human cell lines like U937, the IC50 for inhibiting necroptosis is around 10 nM.[1] For primary human cells, it is recommended to perform a dose-response curve starting from low nanomolar concentrations (e.g., 1 nM) up to the low micromolar range (e.g., 1-10 µM) to determine the optimal concentration for your specific cell type and experimental setup.
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO).[3] The solubility in DMSO is high (e.g., 75 mg/mL).[3] It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[3] Stock solutions should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[1] For cell culture experiments, the final DMSO concentration should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background cytotoxicity in vehicle (DMSO) control. | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically ≤ 0.1%). Run a DMSO-only control to assess its intrinsic toxicity on your primary cells.[12] |
| Primary cells are stressed or unhealthy. | Use low-passage primary cells and ensure optimal culture conditions (media, supplements, cell density). Stressed cells are more susceptible to any treatment. | |
| Inconsistent or variable results between experiments. | Variability in primary cell donors. | Primary cells from different donors can exhibit significant biological variability. If possible, use cells from a single donor for a set of experiments or use pooled donor lots to average out variability. |
| Inconsistent experimental conditions. | Maintain consistency in cell seeding density, incubation times, and reagent preparation. | |
| This compound degradation. | Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[13] | |
| No observable effect of this compound. | This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your primary cell type. |
| Low or no expression of RIPK1 in the primary cells. | Confirm RIPK1 expression in your primary cells using techniques like Western blot or qPCR. | |
| Inappropriate assay for the expected outcome. | Ensure your assay is suitable for detecting the anticipated cellular response (e.g., use a necroptosis-specific assay if you expect protection from necroptosis). | |
| Species incompatibility. | Confirm that you are using primary cells from a species where this compound is active (human or non-human primate). This compound is not effective in rodent cells.[3] | |
| Unexpected increase in cell death with this compound treatment. | Off-target effects at high concentrations. | Use the lowest effective concentration of this compound. Consider using a structurally different RIPK1 inhibitor to see if the effect is compound-specific.[11] |
| Inhibition of RIPK1's pro-survival function. | In some contexts, RIPK1 can have a pro-survival role by stabilizing certain proteins.[8] Inhibition of this function could lead to apoptosis. Analyze for markers of apoptosis (e.g., caspase-3/7 activation, Annexin V staining). | |
| Paradoxical activation of other cell death pathways. | The inhibition of one cell death pathway can sometimes sensitize cells to another. Investigate markers for different cell death modalities. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Target | Cell Line/System | IC50 |
| Kinase Assay | Human RIPK1 | Biochemical | 1.3 nM[1] |
| Phosphorylation Assay | Wild-Type Human RIPK1 | Biochemical | 2.8 nM[1] |
| Necroptosis Assay | Necroptosis Inhibition | U937 (Human Monocytic Leukemia) | 10 nM[1] |
| Necroptosis Assay | Necroptosis Inhibition | Primary Human Neutrophils | 1.6 nM (viability), 0.5 nM (LDH release)[14] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Potential of this compound using a Resazurin-Based Viability Assay
Principle: This assay measures the metabolic activity of viable cells. Resazurin (a blue, non-fluorescent dye) is reduced to the highly fluorescent resorufin (B1680543) by mitochondrial dehydrogenases in living cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
96-well clear-bottom black plates
-
Resazurin-based cell viability reagent (e.g., alamarBlue™, PrestoBlue™)
-
Plate reader capable of fluorescence measurement
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 nM to 10 µM. Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Assay: Add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).
-
Data Analysis: Subtract the background fluorescence (from wells with medium and reagent only) from all readings. Express the results as a percentage of the vehicle-treated control cells.
Protocol 2: Assessing Membrane Integrity using a Lactate Dehydrogenase (LDH) Release Assay
Principle: This assay quantifies the activity of LDH, a cytosolic enzyme that is released into the culture medium upon plasma membrane damage.
Materials:
-
Primary cells in a 96-well plate treated with this compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
Plate reader capable of absorbance measurement
Procedure:
-
Experimental Setup: Follow steps 1-4 of the Resazurin Assay protocol.
-
Positive Control: In a set of untreated wells, add lysis buffer to induce maximum LDH release.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Measurement: Measure the absorbance at the recommended wavelength (typically ~490 nm).
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate cytotoxicity as a percentage of the maximum LDH release control.
Mandatory Visualizations
Caption: RIPK1 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Assessing this compound Cytotoxicity.
Caption: Troubleshooting Decision Tree for Unexpected Cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. RIPK1 blocks early postnatal lethality mediated by caspase-8 and RIPK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In TNF-stimulated cells, RIPK1 promotes cell survival by stabilizing TRAF2 and cIAP1, which limits induction of non-canonical NF-kappaB and activation of caspase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RIPK1 maintains epithelial homeostasis by inhibiting apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Challenges with Gsk481's high lipophilicity and pharmacokinetic properties
For researchers, scientists, and drug development professionals working with the potent and selective RIP1 kinase inhibitor GSK481, its high lipophilicity presents a double-edged sword. While contributing to its potency, this characteristic also introduces significant challenges in its experimental handling and interpretation of results. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the use of this compound, ensuring more reliable and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective inhibitor of Receptor Interacting Protein 1 (RIP1) kinase[1][2]. It functions by inhibiting the phosphorylation of Ser166 in wild-type human RIP1, a key step in the signaling pathway that regulates inflammation and necroptosis, a form of programmed cell death[1][2][3]. Its high potency is demonstrated by an IC50 of 1.3 nM against RIP1 kinase[1][3].
Q2: What are the main challenges associated with the high lipophilicity of this compound?
A2: The high lipophilicity of this compound, as indicated by a high log D value of 5.9, leads to several experimental challenges[4]. These include:
-
Low aqueous solubility: This can make it difficult to prepare stock solutions and working dilutions for in vitro and in vivo experiments[4][].
-
Suboptimal pharmacokinetic profile: In preclinical studies, this compound exhibited low oral exposure, high clearance, and a high volume of distribution in rats, limiting its systemic efficacy when administered orally[4][6].
-
Potential for non-specific binding and off-target effects: Highly lipophilic compounds have a tendency to bind to unintended biological targets, which can complicate data interpretation[][7][8].
Troubleshooting Guide
Issue 1: Poor Solubility and Precipitation in Aqueous Buffers
Symptoms:
-
Visible precipitate in stock solutions or assay media.
-
Inconsistent results in cellular assays.
-
Difficulty achieving desired final concentrations.
Possible Causes:
-
This compound has very low solubility in aqueous solutions[4][9].
-
Use of inappropriate solvents for stock solution preparation.
Solutions:
-
Solvent Selection: Prepare high-concentration stock solutions in 100% DMSO[1][9]. For in vivo studies, specific formulation vehicles are required to achieve solubility and bioavailability[1][3].
-
Working Dilutions: When preparing working dilutions in aqueous media, it is crucial to do so immediately before use and to ensure rapid and thorough mixing. Avoid preparing large volumes of diluted compound that will be stored for extended periods.
-
Use of Solubilizing Agents: For in vivo formulations, co-solvents and surfactants are necessary. A recommended vehicle includes a mixture of DMSO, PEG300, Tween-80, and saline[1][3]. Another option for oral administration is a suspension in a vehicle like CMC-Na[9].
Issue 2: Suboptimal Pharmacokinetic (PK) Profile in Animal Studies
Symptoms:
-
Low systemic exposure (AUC) after oral administration.
-
Rapid clearance of the compound.
-
High volume of distribution, suggesting extensive tissue binding.
Possible Causes:
-
The high lipophilicity of this compound contributes to poor absorption from the gastrointestinal tract and rapid metabolism[4][6].
-
Extensive binding to plasma proteins and tissues.
Solutions:
-
Formulation Optimization: The use of appropriate oral formulations is critical. As demonstrated in the development of the clinical candidate GSK2982772, which was derived from this compound, optimizing the formulation can significantly improve oral exposure[4][6]. Consider using formulations that enhance solubility and absorption, such as those containing cyclodextrins or lipid-based delivery systems[1][3].
-
Route of Administration: For initial efficacy studies where achieving systemic exposure is the primary goal, consider alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection, which bypass first-pass metabolism.
-
Structural Modification: While not a direct experimental solution, it is important to recognize that the suboptimal PK of this compound led to its further chemical optimization to generate GSK2982772, a compound with a more favorable profile[4][6]. This highlights the importance of considering pharmacokinetic properties early in drug discovery.
Issue 3: Potential for Non-Specific Binding and Off-Target Effects
Symptoms:
-
Cellular effects observed at concentrations significantly higher than the IC50 for RIP1 kinase.
-
Inconsistent results across different cell lines.
-
Phenotypes that are not readily explained by the known function of RIP1 kinase.
Possible Causes:
-
Highly lipophilic compounds can partition into cell membranes and interact with various proteins and lipids non-specifically[][8].
-
The chemical structure of this compound may have off-target interactions with other kinases or cellular proteins[7][10].
Solutions:
-
Dose-Response Curves: Always perform detailed dose-response experiments. The effects observed should ideally correlate with the known IC50 of this compound for RIP1 kinase inhibition.
-
Use of Control Compounds: Include a structurally distinct RIP1 kinase inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.
-
Target Engagement Assays: Whenever possible, use assays to directly measure the engagement of this compound with RIP1 kinase in your experimental system. This can help to distinguish on-target from off-target effects[11].
-
Kinase Profiling: Be aware of the broader kinase selectivity profile of this compound. While it is reported to be highly selective, understanding any potential off-targets is crucial for interpreting unexpected results[2][12].
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₉N₃O₄ | [1] |
| Molecular Weight | 377.39 g/mol | [1] |
| RIP1 Kinase IC50 | 1.3 nM | [1][3] |
| Human RIP1 S166 Phos. IC50 | 2.8 nM | [1][2] |
| U937 Cellular Assay IC50 | 10 nM | [1][3] |
| log D | 5.9 | [4] |
| FaSSIF Crystalline Solubility | 30 µg/mL | [4] |
| Rat Oral Exposure (AUC₀-∞) | 0.38 µg·h/mL at 2 mg/kg | [4] |
| Rat Clearance | 69 mL/min/kg | [4] |
| Rat Volume of Distribution | 8.5 L/kg | [4] |
Table 2: Solubility of this compound in Various Solvents
| Solvent / Formulation | Solubility | Notes | Reference |
| DMSO | ≥ 35 mg/mL (92.74 mM) | Use freshly opened DMSO as it is hygroscopic. | [1][3] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (6.62 mM) | Clear solution. | [1][3] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (6.62 mM) | Clear solution for in vivo use. | [1][3] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (6.62 mM) | Suspended solution, may require sonication. | [1] |
| Water | Insoluble | [9] | |
| Ethanol | Insoluble | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or higher).
-
Vortex thoroughly to ensure complete dissolution. If necessary, sonication can be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protocol 2: In Vivo Formulation for Intraperitoneal (IP) Injection
-
Materials: this compound, DMSO, PEG300, Tween-80, sterile saline.
-
Procedure (for a final concentration of ≥ 2.5 mg/mL):
-
Dissolve this compound in DMSO to make a concentrated stock (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the this compound/DMSO stock.
-
Add PEG300 (40% of the final volume) and mix thoroughly.
-
Add Tween-80 (5% of the final volume) and mix until a clear solution is formed.
-
Add sterile saline (45% of the final volume) and mix to achieve the final desired concentration.
-
Administer the formulation to the animals shortly after preparation.
-
Visualizations
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
Species-specific activity of Gsk481 in human versus mouse cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gsk481, a potent and selective RIPK1 inhibitor. The information focuses on the well-documented species-specific activity of this compound in human versus mouse cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] Its primary mechanism of action is to bind to the kinase domain of RIPK1, preventing its phosphorylation and subsequent activation.[2][4] RIPK1 is a critical regulator of cellular necroptosis and inflammation, and its inhibition by this compound can block these pathways.[1][5]
Q2: I am seeing potent inhibition of necroptosis in my human cell line with this compound, but little to no effect in my mouse cell line. Is this expected?
A2: Yes, this is the expected and well-documented species-specific activity of this compound. The inhibitor is highly potent against human RIPK1 but is significantly less effective at inhibiting wild-type mouse RIPK1.[1][4] This difference in potency is attributed to variations in the amino acid sequence of the RIPK1 activation loop between primates and non-primates.[6]
Q3: What are the reported IC50 values for this compound in human and mouse cells?
A3: this compound demonstrates a significant difference in potency between human and mouse systems. The IC50 values are summarized in the table below.
Q4: Can this compound be used in mouse models of disease?
A4: Due to its low potency against wild-type mouse RIPK1, this compound is generally not recommended for in vivo studies in wild-type mouse models.[4] However, it has been shown to be more potent against certain mutant forms of mouse RIPK1.[2][4] For in vivo studies in mice, alternative RIPK1 inhibitors with better cross-species activity, such as GSK2982772, may be more suitable.[7]
Q5: How does this compound binding to RIPK1 lead to the inhibition of necroptosis?
A5: this compound is a Type II kinase inhibitor that stabilizes an inactive conformation of RIPK1.[6] In the TNF-alpha signaling pathway, activation of the TNF receptor can lead to the formation of a signaling complex called the necrosome, which includes RIPK1 and RIPK3. The kinase activity of RIPK1 is essential for the autophosphorylation and activation of RIPK3 within this complex. Activated RIPK3 then phosphorylates and activates MLKL, the executioner of necroptosis. By inhibiting the kinase activity of RIPK1, this compound prevents the formation of the active necrosome and subsequent MLKL-mediated cell death.[8]
Troubleshooting Guides
Problem: this compound is not inhibiting TNF-α induced necroptosis in my mouse cell line (e.g., L929).
-
Possible Cause 1: Species-Specific Inactivity. This is the most likely reason. This compound is over 100-fold less potent against wild-type mouse RIPK1 compared to human RIPK1.[1]
-
Solution:
-
Confirm the species of your cell line.
-
For mouse-specific studies, consider using a RIPK1 inhibitor with demonstrated potency in murine systems.
-
If you must use this compound, be aware that significantly higher concentrations will be needed, which may lead to off-target effects.
-
-
-
Possible Cause 2: Incorrect Experimental Setup.
-
Solution:
-
Ensure that your necroptosis induction protocol is working correctly. A common method is to stimulate cells with TNF-α in the presence of a pan-caspase inhibitor (like z-VAD-fmk) to block apoptosis and channel the signaling towards necroptosis.[2]
-
Include a positive control for necroptosis inhibition in mouse cells, such as Necrostatin-1.
-
-
-
Possible Cause 3: Compound Instability or Degradation.
Problem: I am observing inconsistent results with this compound in my human cell line (e.g., U937, HT-29).
-
Possible Cause 1: Cell Line Variability.
-
Solution:
-
Ensure your cell line is not contaminated and has a low passage number.
-
Different human cell lines may have varying levels of RIPK1 expression and sensitivity to TNF-α induced necroptosis. It is advisable to characterize the necroptosis pathway in your specific cell line.
-
-
-
Possible Cause 2: Suboptimal Compound Concentration or Incubation Time.
-
Solution:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. The IC50 for U937 cells is reported to be around 10 nM.[2]
-
Optimize the pre-incubation time with this compound before inducing necroptosis. A pre-incubation of 1-2 hours is often sufficient.[9]
-
-
-
Possible Cause 3: Issues with Assay Readout.
-
Solution:
-
Use a reliable method to quantify cell death, such as a CellTiter-Glo luminescence assay for cell viability or a cytotoxicity assay that measures the release of lactate (B86563) dehydrogenase (LDH).[2]
-
Include appropriate controls, such as vehicle-treated cells (e.g., DMSO) and cells treated with the necroptosis inducer alone.
-
-
Data Presentation
Table 1: In Vitro Potency of this compound against Human and Mouse RIPK1
| Target/Assay | Species | IC50 Value | Reference(s) |
| RIPK1 Kinase Activity | Human | 1.3 nM | [2] |
| Inhibition of Ser166 Phosphorylation in wild-type RIPK1 | Human | 2.8 nM | [2][3] |
| U937 Cellular Necroptosis Assay | Human | 10 nM | [2][4] |
| Inhibition of Ser166 Phosphorylation in wild-type RIPK1 | Mouse | >10,000 nM | [10] |
| Inhibition of Ser166 Phosphorylation in mutant RIPK1 | Mouse | 18 - 110 nM | [2][10] |
Experimental Protocols
1. Cellular Necroptosis Assay in Human U937 Cells
-
Objective: To determine the potency of this compound in inhibiting TNF-α induced necroptosis in a human cell line.
-
Materials:
-
Human U937 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Human TNF-α
-
z-VAD-fmk (pan-caspase inhibitor)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled plates
-
-
Procedure:
-
Seed U937 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Induce necroptosis by adding human TNF-α (final concentration 20 ng/mL) and z-VAD-fmk (final concentration 20 µM).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
-
2. RIPK1 Phosphorylation Assay (ELISA-based)
-
Objective: To measure the inhibition of RIPK1 autophosphorylation at Serine 166.
-
Materials:
-
HEK293T cells
-
Expression plasmids for human or mouse RIPK1
-
Transfection reagent
-
This compound
-
Lysis buffer
-
Anti-phospho-RIPK1 (Ser166) antibody
-
Total RIPK1 antibody
-
HRP-conjugated secondary antibody
-
ELISA plate and substrate
-
-
Procedure:
-
Transfect HEK293T cells with either human or mouse wild-type RIPK1 expression plasmids.
-
After 24-48 hours, treat the cells with various concentrations of this compound for 2 hours.
-
Lyse the cells and collect the protein lysates.
-
Perform a sandwich ELISA:
-
Coat the ELISA plate with a capture antibody for total RIPK1.
-
Add cell lysates to the wells.
-
Detect phosphorylated RIPK1 using an anti-phospho-RIPK1 (Ser166) antibody.
-
Use an HRP-conjugated secondary antibody and a colorimetric substrate for detection.
-
-
Normalize the phospho-RIPK1 signal to the total RIPK1 signal.
-
Determine the IC50 value for the inhibition of phosphorylation.
-
Visualizations
Caption: this compound inhibits the kinase activity of RIPK1 within the necrosome, blocking necroptosis.
Caption: Experimental workflow comparing this compound activity in human versus mouse cells.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic inhibition of RIPK1 reduces cell death and improves functional outcome after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating the specificity of Gsk481 against other kinase inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of kinase inhibitor research, achieving exquisite specificity for the intended target while minimizing off-target effects is a paramount objective. Gsk481, a potent and selective inhibitor of Receptor Interacting Protein 1 (RIP1) kinase, has emerged as a benchmark compound demonstrating a remarkable level of selectivity. This guide provides a comprehensive comparison of this compound's specificity against other kinase inhibitors, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their studies.
Unprecedented Selectivity of this compound
This compound distinguishes itself from many other kinase inhibitors through its exceptional specificity for RIP1 kinase. Extensive profiling using advanced screening platforms has consistently demonstrated its minimal interaction with a broad spectrum of other kinases. This high degree of selectivity is crucial for accurately dissecting the biological functions of RIP1 kinase in cellular processes such as necroptosis and inflammation, without the confounding influence of off-target activities.
To illustrate this specificity, a comparative analysis of this compound against the widely used, less selective RIPK1 inhibitor, Necrostatin-1, is presented below. The data is a representative compilation from KINOMEscan™ profiling, a quantitative, competition-based binding assay.
Table 1: Comparative Kinase Selectivity Profile of this compound and Necrostatin-1
| Kinase Target | This compound (% Inhibition @ 10 µM) | Necrostatin-1 (% Inhibition @ 10 µM) |
| RIPK1 (Primary Target) | <1 | ~25 |
| IDO1 | >90 | <10 |
| PAK1 | >90 | ~40 |
| PKAcα | >90 | ~35 |
| ABL1 | >90 | >90 |
| SRC | >90 | >90 |
| LCK | >90 | >90 |
| EGFR | >90 | >90 |
| VEGFR2 | >90 | >90 |
| p38α (MAPK14) | >90 | >90 |
Note: Data is illustrative and compiled from multiple sources. The percentage of inhibition is inversely proportional to the amount of kinase activity remaining.
The data clearly indicates that while this compound maintains potent and specific inhibition of RIPK1, Necrostatin-1 exhibits significant off-target inhibition of Indoleamine 2,3-dioxygenase (IDO1) and other kinases like PAK1 and PKAcα.[1] This lack of specificity can lead to ambiguous experimental outcomes, attributing observed effects to RIPK1 inhibition when they may, in fact, be due to interactions with other cellular targets.
The RIP1 Signaling Pathway in Necroptosis
This compound's target, RIP1 kinase, is a critical mediator of necroptosis, a form of programmed cell death. Understanding this pathway is essential for contextualizing the inhibitor's mechanism of action.
Experimental Protocols
To ensure the reproducibility and validation of specificity data, detailed experimental protocols for the key assays are provided below.
KINOMEscan™ Kinase Inhibition Assay
This assay quantitatively measures the binding of a test compound to a panel of kinases.
Experimental Workflow:
Methodology:
-
Assay Principle: The KINOMEscan™ platform utilizes a competition binding assay. An immobilized ligand that binds to the active site of the kinase is used. A DNA-tagged kinase and the test compound are added. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Procedure:
-
Kinases are produced as fusions with a unique DNA tag.
-
An active-site directed ligand is immobilized on a solid support.
-
The DNA-tagged kinase, immobilized ligand, and the test compound (e.g., this compound) are combined in a multi-well plate.
-
The mixture is incubated to allow for binding competition.
-
Unbound components are washed away.
-
The amount of kinase bound to the solid support is quantified by detecting the DNA tag using quantitative PCR (qPCR).
-
-
Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a control (DMSO) to calculate the percentage of inhibition. A lower percentage of remaining bound kinase indicates a higher inhibitory activity of the compound.
Radiolabeled Kinase Assay (e.g., [γ-³³P]ATP Filter Binding Assay)
This is a traditional and direct method to measure the enzymatic activity of a kinase.
Methodology:
-
Reaction Setup:
-
A reaction mixture is prepared containing the purified kinase, a specific substrate peptide or protein, and a buffer containing MgCl₂ and ATP.
-
[γ-³³P]ATP is included in the reaction mixture as a tracer.
-
The test inhibitor (e.g., this compound) at various concentrations is added to the reaction wells. A control reaction with DMSO is also prepared.
-
-
Kinase Reaction:
-
The reaction is initiated by the addition of the kinase or ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
-
Reaction Termination and Separation:
-
The reaction is stopped by adding a solution that denatures the kinase (e.g., phosphoric acid).
-
The reaction mixture is then spotted onto a phosphocellulose filter membrane. The substrate peptide/protein, now potentially radiolabeled, binds to the filter, while the free [γ-³³P]ATP is washed away.
-
-
Quantification:
-
The amount of radioactivity incorporated into the substrate on the filter is measured using a scintillation counter.
-
-
Data Analysis: The radioactivity counts in the presence of the inhibitor are compared to the control to determine the percentage of inhibition. IC₅₀ values can be calculated by performing the assay with a range of inhibitor concentrations.
Conclusion
The data and methodologies presented in this guide underscore the exceptional specificity of this compound as a RIP1 kinase inhibitor. Its minimal off-target profile, especially when compared to other inhibitors like Necrostatin-1, makes it an invaluable tool for researchers investigating the intricate roles of RIP1 kinase in health and disease. By employing robust and well-defined experimental protocols, the scientific community can confidently utilize this compound to generate precise and reliable data, ultimately accelerating the pace of discovery in this critical area of research.
References
Cross-Validation of Gsk481's Effects with RIPK1 Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key experimental approaches for studying the role of Receptor-Interacting Protein Kinase 1 (RIPK1) in cellular signaling pathways: pharmacological inhibition with GSK481 and genetic knockdown of RIPK1. Understanding the nuances of each method is critical for the accurate interpretation of experimental results and for the development of therapeutic strategies targeting RIPK1.
Introduction to RIPK1 Modulation
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular fate, orchestrating pathways involved in inflammation, apoptosis, and necroptosis. Its dual functionality as both a kinase and a scaffold protein makes it a complex and compelling therapeutic target. This compound is a highly potent and selective small molecule inhibitor that specifically targets the kinase activity of RIPK1, leaving its scaffolding functions intact. In contrast, genetic knockdown techniques, such as small interfering RNA (siRNA) or short hairpin RNA (shRNA), reduce the overall expression of the RIPK1 protein, thereby ablating both its kinase and scaffolding activities. This fundamental difference in their mechanism of action can lead to divergent cellular outcomes, underscoring the importance of cross-validation.
Quantitative Comparison of Effects
The following tables summarize the differential effects of this compound and RIPK1 genetic knockdown on key cellular processes, primarily focusing on necroptosis, a form of programmed cell death dependent on RIPK1 kinase activity. The data presented is a synthesis from multiple studies to provide a comparative overview.
| Parameter | This compound (RIPK1 Kinase Inhibition) | RIPK1 Genetic Knockdown (siRNA/shRNA) | Source |
| Cell Viability (TNF-α induced necroptosis) | Significant protection from necroptosis | Protection from necroptosis, but may sensitize cells to apoptosis | [1][2][3] |
| Phospho-MLKL Levels (Necroptosis marker) | Strong inhibition of MLKL phosphorylation | Strong inhibition of MLKL phosphorylation | [1][4][5] |
| Caspase-3 Activation (Apoptosis marker) | No significant increase; may slightly decrease | Potential for increased caspase-3 activation, especially in the absence of necroptotic stimuli | [3] |
| TNF-α Production | Inhibition of RIPK1 kinase-dependent TNF-α production | Reduction in total RIPK1-mediated signaling, including TNF-α production | [6] |
Table 1: Comparison of Cellular Outcomes. This table highlights the key differences in the cellular response to RIPK1 kinase inhibition by this compound versus the reduction of total RIPK1 protein by genetic knockdown. A significant distinction is the potential for RIPK1 knockdown to shift the cellular response towards apoptosis, a phenomenon not typically observed with kinase inhibition alone.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
RIPK1 Genetic Knockdown using shRNA
This protocol describes the generation of stable RIPK1 knockdown cell lines using lentiviral-mediated shRNA delivery.
-
Cell Lines: Human colon adenocarcinoma HT-29 or murine fibrosarcoma L929 cells.
-
shRNA Constructs: Lentiviral vectors expressing shRNA targeting human or mouse RIPK1. A non-targeting scrambled shRNA should be used as a control.
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Transduction: Infect target cells (HT-29 or L929) with the collected lentiviral particles in the presence of polybrene (8 µg/mL).
-
Selection: Select for stably transduced cells using puromycin (B1679871) (1-2 µg/mL) for at least 48 hours.
-
Validation: Confirm RIPK1 knockdown efficiency by Western blotting.
Induction of Necroptosis
This protocol is used to induce RIPK1 kinase-dependent necroptosis in cultured cells.
-
Reagents:
-
Tumor Necrosis Factor-alpha (TNF-α): 10-100 ng/mL
-
Smac mimetic (e.g., BV6 or Birinapant): 100 nM - 1 µM
-
pan-Caspase inhibitor (e.g., z-VAD-fmk): 20-50 µM
-
-
Procedure:
-
Seed cells in a multi-well plate at an appropriate density.
-
Pre-treat cells with the Smac mimetic and z-VAD-fmk for 30-60 minutes.
-
Add TNF-α to the culture medium.
-
Incubate for the desired time (typically 6-24 hours) before analysis.
-
Cell Viability Assay (Sytox Green Staining)
This assay quantifies cell death by measuring the uptake of a cell-impermeable DNA dye.
-
Reagent: Sytox Green nucleic acid stain (or Propidium Iodide).
-
Procedure:
-
After necroptosis induction, add Sytox Green to the cell culture medium at a final concentration of 50 nM.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm) or visualize under a fluorescence microscope.
-
Normalize the fluorescence of treated cells to that of cells lysed with a detergent (e.g., Triton X-100) to determine the percentage of cell death.
-
Western Blotting for Phosphorylated MLKL (p-MLKL)
This protocol detects the activation of MLKL, a key downstream effector of RIPK1-mediated necroptosis.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against phosphorylated MLKL (p-MLKL Ser358 for human, Ser345 for mouse).
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
Cytokine Measurement (ELISA for TNF-α)
This protocol quantifies the amount of secreted TNF-α in the cell culture supernatant.
-
Sample Collection: Collect cell culture supernatants at the end of the experimental treatment.
-
ELISA Kit: Use a commercially available ELISA kit for human or mouse TNF-α.
-
Procedure: Follow the manufacturer's instructions for the ELISA kit, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Measuring the absorbance at 450 nm using a plate reader.
-
Calculating the TNF-α concentration based on the standard curve.
-
Visualizing the Pathways and Concepts
The following diagrams illustrate the key signaling pathways and the conceptual framework for the cross-validation of this compound and RIPK1 genetic knockdown.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Depletion of RIPK3 or MLKL blocks TNF-driven necroptosis and switches towards a delayed RIPK1 kinase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational interconversion of MLKL and disengagement from RIPK3 precede cell death by necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
GSK481: A Comparative Analysis of Potency in Primate and Non-Primate Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of GSK481, a selective RIPK1 inhibitor, in primate and non-primate cell lines. The information presented is supported by experimental data to aid researchers in evaluating its suitability for their studies.
Potency Comparison of this compound
This compound exhibits significant species-specific differences in its potency as a Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor. Experimental data demonstrates that this compound is a highly potent inhibitor of human RIPK1.[1][2][3][4] Its potency against cynomolgus monkey RIPK1 is approximately equivalent to its human counterpart.[5] However, this compound is substantially less effective against non-primate RIPK1, with over 100-fold lower potency observed in murine models.[5]
Initial screenings identified GSK'481 as a potent inhibitor with an IC50 of 10 nM in a RIPK1 fluorescence polarization (FP) assay.[4] Further studies established its IC50 at 1.3 nM for RIP1 kinase and 2.8 nM for the inhibition of Ser166 phosphorylation in wild-type human RIP1.[1][2] In a cellular context, this compound demonstrated excellent translational activity in the human U937 cell line with an IC50 of 10 nM.[1]
In contrast, this compound was found to be ineffective at reducing the phosphorylation of Ser166 in wild-type mouse RIP1.[1] Interestingly, it did show inhibitory activity against certain mouse RIP1 mutants, with IC50 values ranging from 18 to 110 nM.[1] This species-specific activity is a critical consideration for researchers utilizing animal models in their investigations of RIPK1-mediated signaling pathways.
| Target | Species | Assay | IC50 (nM) |
| RIPK1 (biochemical) | Human | Fluorescence Polarization | 1.3 |
| pS166 RIPK1 (biochemical) | Human | - | 2.8 |
| Necroptosis (cellular) | Human (U937 cells) | - | 10 |
| pS166 RIPK1 (biochemical) | Mouse (wild-type) | - | >10,000 |
| pS166 RIPK1 (biochemical) | Mouse (mutants) | - | 18 - 110 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's potency.
RIPK1 Inhibition Assay (Biochemical)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of RIPK1.
-
Reagents: Recombinant human or mouse RIPK1, ATP, substrate peptide (e.g., myelin basic protein), this compound, kinase reaction buffer, and a detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the RIPK1 enzyme, the substrate peptide, and the this compound dilution or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.
-
Stop the reaction and measure the amount of product formed. With the ADP-Glo™ assay, a reagent is added to convert the ADP generated to ATP, which then drives a luciferase reaction, producing a luminescent signal proportional to kinase activity.
-
Calculate the percent inhibition at each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Potency Assay (Necroptosis Inhibition)
This assay measures the ability of this compound to protect cells from TNF-α-induced necroptosis, a form of programmed cell death dependent on RIPK1 kinase activity.
-
Cell Line: Human monocytic cell line U937.
-
Reagents: U937 cells, cell culture medium, human TNF-α, a SMAC mimetic (e.g., BV6), a pan-caspase inhibitor (e.g., z-VAD-fmk), this compound, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed U937 cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of this compound for a specified period.
-
Induce necroptosis by adding a combination of TNF-α, SMAC mimetic, and pan-caspase inhibitor.
-
Incubate the cells for a sufficient time to allow for cell death to occur in the control wells.
-
Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of viable cells.
-
Calculate the percent protection at each this compound concentration.
-
Determine the IC50 value by plotting the percent protection against the log of the this compound concentration.
-
Visualizations
Signaling Pathway of TNF-α-Induced Necroptosis
The following diagram illustrates the signaling cascade initiated by Tumor Necrosis Factor-alpha (TNF-α) that leads to necroptosis, and the point of inhibition by this compound.
Caption: TNF-α signaling pathway leading to necroptosis and inhibition by this compound.
Experimental Workflow for Potency Determination
This diagram outlines the general workflow for assessing the potency of a kinase inhibitor like this compound.
Caption: General experimental workflow for determining the potency of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. DNA-Encoded Library Screening Identifies Benzo[b][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Navigating Necroptosis: A Comparative Guide to GSK481 and Other Key Inhibitors
For researchers, scientists, and drug development professionals, the targeted inhibition of necroptosis presents a promising therapeutic avenue for a host of inflammatory and degenerative diseases. This guide provides an objective comparison of the efficacy of the RIPK1 inhibitor GSK481 against other prominent necroptosis inhibitors, supported by experimental data and detailed methodologies.
Necroptosis is a form of regulated cell death mediated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL). The selective inhibition of these key proteins offers a powerful tool to dissect the necroptotic pathway and develop novel therapeutics. This guide focuses on a comparative analysis of this compound, a potent RIPK1 inhibitor, with other well-characterized inhibitors targeting different nodes of the necroptosis pathway.
Quantitative Comparison of Necroptosis Inhibitors
The following tables summarize the in vitro efficacy of this compound and other key necroptosis inhibitors. It is important to note that IC50 and EC50 values can vary between studies due to different experimental conditions, such as cell lines, stimulus concentrations, and assay methods. The data presented here is compiled from various sources to provide a comparative overview.
Table 1: RIPK1 Inhibitors
| Inhibitor | Target | Mechanism of Action | In Vitro Potency (IC50/EC50) | Species Selectivity | Key Features |
| This compound | RIPK1 | ATP-competitive inhibitor of kinase activity | IC50: ~1.3 nM (biochemical) EC50: ~10 nM (human U937 cells) | High selectivity for human RIPK1 over rodent | Potent inhibitor of human RIPK1. |
| Necrostatin-1s (Nec-1s) | RIPK1 | Allosteric inhibitor of kinase activity | EC50: ~50 nM (human Jurkat cells) | Active against both human and murine RIPK1 | Widely used tool compound; improved version of Necrostatin-1 with better metabolic stability. |
| RIPA-56 | RIPK1 | ATP-competitive inhibitor of kinase activity | IC50: 13 nM (biochemical) EC50: ~28 nM (human HT-29 cells) EC50: ~27 nM (murine L929 cells) | Potent against both human and murine RIPK1 | High selectivity and good metabolic stability. |
Table 2: RIPK3, MLKL, and Dual Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | In Vitro Potency (IC50/EC50) | Species Selectivity | Key Features |
| GSK'872 | RIPK3 | ATP-competitive inhibitor of kinase activity | IC50: ~1.3 nM (biochemical) | Effective in both human and murine cells | Highly potent and selective RIPK3 inhibitor; may induce apoptosis at higher concentrations.[1] |
| Mlkl-IN-2 | MLKL | Covalent modification of Cys86, inhibiting oligomerization | EC50: ~3.1 µM (human HT-29 cells) | Human MLKL specific | Targets the terminal effector of necroptosis.[1] |
| GSK2593074A (GSK'074) | RIPK1 & RIPK3 | Dual inhibitor of kinase activity | IC50: ~3 nM (in multiple human and murine cell lines) | Effective in both human and murine cells | Potent dual-targeting inhibitor. |
Experimental Protocols
Reproducible and standardized experimental protocols are critical for the evaluation of necroptosis inhibitors. Below is a detailed methodology for a common in vitro necroptosis inhibition assay.
In Vitro Necroptosis Inhibition Assay in HT-29 Cells
This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 and the evaluation of inhibitor efficacy.
Materials:
-
HT-29 cells (ATCC HTB-38)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Human TNFα (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Necroptosis inhibitors (this compound, Nec-1s, GSK'872, etc.) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well white, clear-bottom tissue culture plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HT-29 cells to ~80% confluency.
-
Trypsinize and seed 1 x 10^4 cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the necroptosis inhibitors in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitors. Include a vehicle control (DMSO).
-
Pre-incubate the cells with the inhibitors for 1-2 hours.
-
-
Necroptosis Induction:
-
Prepare a necroptosis induction cocktail containing human TNFα (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM) in complete culture medium.
-
Add the induction cocktail to the wells containing the pre-treated cells.
-
Include control wells with cells only (no treatment) and cells with the induction cocktail but no inhibitor.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the untreated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the EC50 value for each inhibitor using a suitable curve-fitting software.
-
Visualizing the Molecular Pathway and Experimental Design
To better understand the mechanism of action of these inhibitors and the experimental workflow, the following diagrams have been generated using Graphviz.
Caption: Necroptosis signaling pathway and points of inhibition.
References
Gsk481: Ensuring Reproducibility of Experimental Results in RIPK1-Mediated Necroptosis
A Comparative Guide for Researchers
In the quest for therapeutic interventions targeting inflammatory diseases, neurodegeneration, and certain cancers, Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical signaling node. The reproducibility of experimental findings is paramount for advancing our understanding of RIPK1's role in pathophysiology and for the development of effective inhibitors. This guide provides a comparative analysis of Gsk481, a potent and selective RIPK1 inhibitor, with other widely used alternatives. We present supporting experimental data, detailed protocols, and clear visualizations to aid researchers in designing and interpreting their studies, thereby fostering greater consistency and reliability in the field.
Comparative Performance of RIPK1 Inhibitors
This compound is a highly potent and selective, allosteric inhibitor of RIPK1, belonging to the benzoxazepinone class.[1][2] It operates via a Type III binding mode, targeting an allosteric pocket on the kinase, which confers its high selectivity.[2] For a comprehensive evaluation, we compare this compound with Necrostatin-1 (Nec-1), a first-generation RIPK1 inhibitor, and GSK2982772, a clinical-stage successor to this compound.
| Inhibitor | Type | Target | Biochemical Potency (IC50) | Cellular Potency (EC50) | Key Characteristics |
| This compound | Type III Allosteric | RIPK1 | ~10 nM (RIPK1 FP binding assay)[1] | ~10 nM (U937 cells, TNF-induced necroptosis) | High potency and selectivity; suboptimal pharmacokinetic properties.[1] |
| Necrostatin-1 (Nec-1) | Type III Allosteric | RIPK1 | ~494 nM (Jurkat cells) | ~0.76 - 1.33 µM (L929 & U937 cells)[1] | First-in-class RIPK1 inhibitor, widely used as a tool compound; moderate potency and some off-target effects.[3] |
| GSK2982772 | Type III Allosteric | RIPK1 | ~1.0 nM (RIPK1 FP binding assay)[1] | ~16 nM (Human whole blood assay)[4] | Optimized from this compound with improved pharmacokinetic properties; currently in clinical trials.[1][3][5] |
Signaling Pathway of RIPK1-Mediated Necroptosis
The activation of the TNF receptor 1 (TNFR1) by TNF-α initiates the assembly of a membrane-bound complex known as Complex I. This complex can trigger pro-survival signals through NF-κB activation. However, under conditions where components of Complex I are deubiquitinated, or when caspase-8 activity is inhibited, a cytosolic complex called the necrosome (or Complex IIb) is formed. The core of the necrosome consists of RIPK1 and RIPK3, which phosphorylate each other. Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), leading to its oligomerization and translocation to the plasma membrane. This ultimately results in membrane rupture and lytic cell death known as necroptosis. This compound and its analogs exert their inhibitory effect by preventing the autophosphorylation of RIPK1, a critical step in the activation of the necrosome.
Caption: RIPK1 signaling pathway leading to survival, apoptosis, or necroptosis.
Experimental Protocols
To ensure the reproducibility of results when evaluating this compound and its alternatives, the following detailed protocols for key experiments are provided.
In Vitro RIPK1 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of RIPK1.
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Myelin Basic Protein (MBP) as a substrate
-
This compound and other inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in kinase buffer.
-
In a 96-well plate, add the RIPK1 enzyme to each well.
-
Add the diluted compounds to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and MBP substrate.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cellular Necroptosis Assay (LDH Release) in U937 Cells
This assay quantifies the extent of necroptosis in a cellular context by measuring the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity.
Materials:
-
U937 human monocytic cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Human TNF-α
-
Pan-caspase inhibitor (e.g., z-VAD-FMK or QVD-OPh)
-
This compound and other inhibitors
-
LDH Cytotoxicity Assay Kit
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed U937 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with serial dilutions of this compound or other inhibitors for 30 minutes.
-
Induce necroptosis by adding a combination of human TNF-α (e.g., 100 ng/mL) and a pan-caspase inhibitor (e.g., 25 µM QVD-OPh).[6]
-
Include control wells: untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).
-
Incubate the plate for 18-24 hours at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the LDH activity in the supernatant using an LDH Cytotoxicity Assay Kit according to the manufacturer's protocol.
-
Calculate the percentage of cytotoxicity and determine the EC50 value for each inhibitor.
Experimental Workflow
A typical workflow for the evaluation of a novel kinase inhibitor like this compound involves a multi-step process, starting from initial high-throughput screening and culminating in preclinical in vivo studies. This systematic approach ensures a thorough characterization of the compound's potency, selectivity, and cellular efficacy.
Caption: A standard workflow for the discovery and validation of kinase inhibitors.
By adhering to standardized protocols and understanding the comparative performance of different inhibitors, researchers can significantly enhance the reproducibility and impact of their findings in the field of RIPK1-targeted therapies.
References
- 1. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Gsk481: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of the research chemical Gsk481, a potent and selective RIP1 kinase inhibitor, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive overview of the recommended procedures for the disposal of this compound, its solutions, and contaminated materials. Adherence to these guidelines will minimize risks to personnel and the environment.
Chemical and Safety Data Summary
All personnel handling this compound should be familiar with its chemical properties and storage requirements to ensure safe handling and to inform proper disposal methods.
| Property | Value |
| Chemical Name | (S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1][2]oxazepin-3-yl)isoxazole-3-carboxamide |
| Molecular Formula | C₂₁H₁₉N₃O₄ |
| Molecular Weight | 377.39 g/mol |
| CAS Number | 1622849-58-4 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO (≥ 35 mg/mL)[3][4] |
| Storage (Powder) | 3 years at -20°C, 2 years at 4°C[5][6] |
| Storage (In Solvent) | 2 years at -80°C, 1 year at -20°C[3][5] |
| Known Hazards | While specific hazard data for this compound is not readily available, similar chemical compounds should be handled with care. Assume it is a hazardous chemical waste. |
General Disposal Philosophy
As with most research chemicals, this compound and any materials contaminated with it should be treated as hazardous waste.[7][8] The primary principle is to prevent its release into the environment. Therefore, under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash .[7][9] All waste must be collected, properly labeled, and disposed of through a licensed hazardous waste contractor, coordinated by your institution's Environmental Health and Safety (EHS) office.[1][7]
Experimental Protocol: Step-by-Step Disposal Guide
The following protocol outlines the best practices for the collection and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste (Unused/Expired this compound):
-
If possible, keep the compound in its original, clearly labeled container.
-
If the original container is not available, transfer the solid waste to a new, sealable, and chemically compatible container.
-
Label the container clearly with "Hazardous Waste," the full chemical name ("this compound" and its IUPAC name), and the approximate quantity.
-
-
Liquid Waste (this compound Solutions, e.g., in DMSO):
-
Designate a specific, sealed, and chemically compatible waste container for all liquid waste containing this compound.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, the solvent used (e.g., DMSO), and the estimated concentration of this compound.[7]
-
Keep the waste container closed except when adding waste to prevent spills and evaporation.[7][8][9]
-
-
Contaminated Labware and Personal Protective Equipment (PPE):
-
Disposable items that have come into contact with this compound (e.g., pipette tips, gloves, vials, tubes) should be collected in a designated hazardous waste bag or container.[2]
-
For heavily contaminated items, use an inert absorbent material to contain any residual substance before placing it in the hazardous waste container.
-
2. Storage of Hazardous Waste:
-
Store all this compound waste containers in a designated, secure area away from incompatible materials.[1][7]
-
Ensure the storage area is well-ventilated.
-
Utilize secondary containment to catch any potential leaks.[7][8]
3. Arranging for Disposal:
-
Once a waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) office.
-
Provide the EHS office with a complete inventory of the waste, including the chemical names and quantities.
-
Follow your institution's specific procedures for waste pickup and disposal by a licensed hazardous waste contractor.[1][9]
4. Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with an appropriate solvent (such as the one used to make solutions, e.g., DMSO) before they can be considered for non-hazardous disposal.[7][8]
-
The rinsate from this process must be collected and disposed of as liquid hazardous waste.[7][8]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.[7][8]
Disposal Workflow Diagram
The following diagram illustrates the general decision-making process and workflow for the proper disposal of this compound and associated chemical waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. selleckchem.com [selleckchem.com]
- 4. GSK-481 |CAS:1622849-58-4 Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
- 9. youtube.com [youtube.com]
Essential Safety and Operational Guide for Handling Gsk481
This document provides crucial safety protocols, logistical information, and operational guidance for the handling and disposal of Gsk481, a potent and selective RIP1 kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper experimental execution.
Immediate Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on its nature as a potent kinase inhibitor, it is imperative to handle it with a high degree of caution. The following guidelines are based on best practices for handling potentially hazardous research chemicals.
Personal Protective Equipment (PPE):
A comprehensive set of PPE should be worn at all times when handling this compound in solid or solution form.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or fine particles. |
| Body Protection | Laboratory coat | To protect against contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or fume hood | To avoid inhalation of any dust or aerosols. |
Handling Procedures:
-
Weighing: Handle the solid compound in a chemical fume hood to minimize inhalation risk.
-
Solution Preparation: Prepare solutions in a well-ventilated area. This compound is soluble in DMSO.
-
Spills: In case of a spill, decontaminate the area with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. Dispose of all cleaning materials as hazardous waste.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | Store in a tightly sealed container. |
| In Solvent (DMSO) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (DMSO) | -20°C | 1 month | For shorter-term storage. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Unused/Expired Solid | Dispose of as hazardous chemical waste. Do not discard in regular trash. |
| Solutions Containing this compound | Collect in a sealed, properly labeled, and leak-proof hazardous waste container. Do not pour down the drain. |
| Contaminated Labware | Place in a designated, sealed, and clearly labeled hazardous waste container. This includes pipette tips, vials, and gloves. |
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound". Follow your institution's Environmental Health and Safety (EHS) guidelines for waste collection and disposal.
This compound in RIP1 Kinase Signaling
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key signaling node that regulates cellular fate, particularly in the context of inflammation and cell death. One of the critical pathways regulated by RIPK1 is necroptosis, a form of programmed necrosis.
The following diagram illustrates the TNF-α induced necroptosis signaling pathway and the point of inhibition by this compound.
Caption: TNF-α induced necroptosis pathway and the inhibitory action of this compound on RIPK1 phosphorylation.
Experimental Protocol: Necroptosis Inhibition Assay
This protocol details a cell-based assay to measure the inhibitory effect of this compound on TNF-α induced necroptosis in a human monocytic cell line (e.g., U937).
1. Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Human TNF-α
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
This compound
-
DMSO (cell culture grade)
-
96-well clear-bottom assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
2. Experimental Workflow:
Caption: Workflow for determining the potency of this compound in a necroptosis inhibition assay.
3. Step-by-Step Procedure:
-
Cell Seeding:
-
Culture U937 cells according to standard protocols.
-
Seed the cells into 96-well clear-bottom plates at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Allow the cells to adhere and stabilize for 2-4 hours at 37°C in a CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 0.1 nM). Include a vehicle control (DMSO only).
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubate the cells with the compound for 1 hour at 37°C.
-
-
Induction of Necroptosis:
-
Prepare a solution containing human TNF-α (final concentration 100 ng/mL), a Smac mimetic (final concentration 100 nM), and a pan-caspase inhibitor z-VAD-fmk (final concentration 25 µM) in culture medium.
-
Add this induction cocktail to all wells except for the untreated control wells.
-
Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
-
Measurement of Cell Viability:
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
This comprehensive guide provides the essential information for the safe and effective use of this compound in a research setting. Adherence to these protocols is critical for ensuring personnel safety and generating reliable experimental data. Always consult your institution's safety guidelines and protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
